[1-(3,5-dimethoxybenzyl)-1H-indol-3-yl]acetic acid
Description
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Properties
IUPAC Name |
2-[1-[(3,5-dimethoxyphenyl)methyl]indol-3-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO4/c1-23-15-7-13(8-16(10-15)24-2)11-20-12-14(9-19(21)22)17-5-3-4-6-18(17)20/h3-8,10,12H,9,11H2,1-2H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJWHWSGTGAGKHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)CN2C=C(C3=CC=CC=C32)CC(=O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Physical and chemical properties of [1-(3,5-dimethoxybenzyl)-1H-indol-3-yl]acetic acid
An In-Depth Technical Guide to the Physicochemical Properties of [1-(3,5-dimethoxybenzyl)-1H-indol-3-yl]acetic acid
Introduction
This compound is a synthetic derivative of the natural plant hormone Indole-3-acetic acid (IAA), the most common and physiologically important auxin.[1][2] The introduction of a 3,5-dimethoxybenzyl substituent at the N-1 position of the indole ring modifies the lipophilicity, steric profile, and potential metabolic stability of the parent molecule. Understanding the fundamental physical and chemical properties of this compound is a critical prerequisite for its evaluation in drug discovery and development, enabling informed decisions on formulation, delivery, and analytical method development.
This technical guide, intended for researchers, chemists, and pharmaceutical scientists, provides a comprehensive analysis of the structural, physicochemical, and reactive characteristics of this compound. It integrates predicted data with established principles of organic chemistry and provides field-proven experimental protocols for empirical validation. The methodologies described are designed to be self-validating, ensuring the generation of reliable and reproducible data essential for regulatory and research milestones.
Molecular Structure and Identification
The foundational step in characterizing any chemical entity is to establish its precise molecular structure and associated identifiers. The molecule consists of a central indole-3-acetic acid scaffold, which is N-alkylated with a 3,5-dimethoxybenzyl group.
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 1105192-51-5[3] |
| Molecular Formula | C19H19NO4 |
| Molecular Weight | 325.36 g/mol |
Physical and Chemical Properties
A quantitative understanding of the physicochemical properties governs the compound's behavior in both biological and formulation contexts. The following table summarizes key predicted and inferred properties.
| Property | Predicted/Inferred Value | Rationale and Scientific Insights |
| Melting Point (°C) | ~150-170 (Inferred) | The parent compound, Indole-3-acetic acid, has a melting point of 165-169 °C.[1][4] The addition of the large, somewhat flexible N-benzyl substituent may disrupt the crystal lattice packing, potentially lowering the melting point relative to the parent IAA. However, the increased molecular weight and potential for new intermolecular interactions could also lead to a similar or slightly higher melting point. Empirical determination is essential. |
| Boiling Point (°C) | 565.1 ± 50.0 (Predicted)[3] | This predicted value suggests low volatility, which is typical for a molecule of this size and functionality. Thermal decomposition would likely occur before reaching this temperature under atmospheric pressure. |
| Density (g/cm³) | 1.20 ± 0.1 (Predicted)[3] | The predicted density is consistent with similar polycyclic aromatic organic compounds. |
| pKa | 4.48 ± 0.30 (Predicted)[3] | The acidity is derived from the carboxylic acid moiety. This value is very close to that of the parent IAA (pKa ≈ 4.75), indicating that the N-benzyl substituent, being electronically distant and lacking strong inductive effects on the carboxyl group, does not significantly alter the acidity.[1] |
| Solubility | Insoluble in water; Soluble in polar organic solvents (e.g., DMSO, Methanol, Ethanol).[1] | The molecule possesses a large, hydrophobic surface area from the indole and dimethoxybenzyl rings, predicting poor aqueous solubility. The carboxylic acid group allows for solubility in basic aqueous solutions (pH > pKa) via salt formation. Good solubility is expected in polar organic solvents like DMSO and alcohols, a common characteristic for indole derivatives.[1][5] |
Acid-Base Chemistry and its Implications
The single acidic proton of the carboxylic acid group dictates the molecule's charge state in different pH environments. The predicted pKa of ~4.48 suggests it is a weak organic acid, comparable in strength to acetic acid.[3] At physiological pH (~7.4), the carboxylic acid will be predominantly deprotonated, existing as the carboxylate anion. This ionization is critical for aqueous solubility, membrane permeability, and interactions with biological targets.
Caption: Acid-dissociation equilibrium of the target molecule.
Proposed Synthetic Pathway
-
N-Alkylation: The indole nitrogen of an ester-protected indole-3-acetic acid (e.g., ethyl indole-3-acetate) is deprotonated with a suitable base (e.g., sodium hydride) to form the indolide anion. This nucleophile is then reacted with 3,5-dimethoxybenzyl chloride via an SN2 reaction to form the N-substituted indole ester. The ester acts as a protecting group for the carboxylic acid, preventing it from interfering with the base-mediated alkylation.
-
Saponification: The resulting ester is hydrolyzed under basic conditions (e.g., sodium hydroxide in an alcohol/water mixture), followed by acidic workup to yield the final carboxylic acid product, this compound.
Caption: Proposed two-step synthesis of the target compound.
Stability Profile and Degradation Pathways
Stability testing is a non-negotiable component of pharmaceutical development, providing data for determining shelf-life, storage conditions, and packaging requirements.[6][7][8] The indole nucleus is known to be susceptible to degradation, particularly under oxidative and photolytic conditions.
Potential Degradation Pathways:
-
Oxidative Degradation: The electron-rich indole ring is the primary site for oxidation. Exposure to atmospheric oxygen or oxidizing agents can lead to the formation of various oxindoles and other ring-opened byproducts.
-
Photodegradation: Many indole-containing compounds are light-sensitive.[1] Exposure to UV or visible light can initiate radical chain reactions, leading to discoloration and the formation of complex degradation products.
-
pH-Dependent Degradation: While generally stable, extreme pH conditions combined with high temperatures could promote decarboxylation or other secondary reactions.
A forced degradation study is the cornerstone of a robust stability program. It intentionally exposes the drug substance to harsh conditions to rapidly identify likely degradation products and validate the stability-indicating power of analytical methods.[9]
Experimental Protocols for Physicochemical Characterization
The following section provides detailed, self-validating protocols for determining the key physicochemical properties discussed.
Protocol for Thermodynamic Solubility Determination
This protocol uses the gold-standard shake-flask method to determine equilibrium solubility, a critical parameter for pre-formulation.[10]
Objective: To determine the equilibrium solubility of the compound in various pharmaceutically relevant solvents (e.g., water, phosphate-buffered saline pH 7.4, ethanol).
Methodology:
-
Preparation: Add an excess amount of the solid compound to a known volume of the selected solvent in a sealed, clear glass vial. The excess solid is crucial to ensure saturation is achieved.
-
Equilibration: Agitate the vials at a constant, controlled temperature (e.g., 25 °C or 37 °C) using a shaker or rotator. The system should be allowed to equilibrate for a sufficient period (typically 24-48 hours) to ensure the dissolution process has reached a steady state.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Carefully withdraw an aliquot of the supernatant. It is critical to avoid aspirating any undissolved solid particles. Centrifugation or filtration through a solvent-compatible, non-adsorptive filter (e.g., 0.22 µm PTFE) is required for clean separation.
-
Quantification: Dilute the clear supernatant with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated, stability-indicating analytical method, typically HPLC-UV.
-
Validation of Equilibrium: To confirm that equilibrium has been reached, samples can be taken at multiple time points (e.g., 24h, 48h, 72h). The solubility is confirmed when consecutive measurements yield the same concentration within acceptable experimental variance.
Caption: Workflow for equilibrium solubility determination.
Protocol for pKa Determination via Potentiometric Titration
This method provides a precise measurement of the acid dissociation constant.
Objective: To empirically determine the pKa of the carboxylic acid moiety.
Methodology:
-
Sample Preparation: Accurately weigh a specific amount of the compound and dissolve it in a suitable solvent. Due to poor aqueous solubility, a co-solvent system (e.g., 50:50 methanol:water) is recommended.
-
Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature. Use a calibrated pH electrode and a micro-burette filled with a standardized strong base titrant (e.g., 0.1 M NaOH).
-
Titration Execution: Slowly add the titrant in small, precise increments. Record the pH of the solution after each addition, allowing the reading to stabilize.
-
Data Analysis: Plot the measured pH versus the volume of titrant added. The equivalence point is the point of maximum slope on the titration curve (the steepest part of the 'S' curve), which can be identified using the first or second derivative of the curve.
-
pKa Calculation: The pKa is the pH at the half-equivalence point (the volume of titrant that is exactly half of the volume required to reach the equivalence point). At this point, the concentrations of the protonated acid [R-COOH] and the deprotonated carboxylate [R-COO⁻] are equal.
Conclusion
This compound is an indole derivative with physicochemical properties largely governed by its constituent functional groups: a hydrophobic core, a weakly acidic carboxylic acid, and an N-benzyl substituent. Its predicted low aqueous solubility and pKa of ~4.48 are key parameters that will influence its behavior in biological systems and guide formulation strategies. The experimental protocols outlined in this guide provide a robust framework for the empirical determination of its solubility, pKa, and stability, generating the essential data package required for advancing this compound through the drug development pipeline.
References
- Stability Testing of Pharmaceutical Products. (2012). IntechOpen.
- Lab Manager. (2025). Stability Testing of Pharmaceuticals: Procedures and Best Practices. Lab Manager.
- TCA Lab / Alfa Chemistry. Stability Testing of Pharmaceutical Products. TCA Lab.
- Charles River Laboratories. Stability Testing.
-
Wikipedia. (n.d.). Indole-3-acetic acid. Wikipedia. [Link]
- Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University.
Sources
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- 4. 3-Indoleacetic acid 98 87-51-4 [sigmaaldrich.com]
- 5. caymanchem.com [caymanchem.com]
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- 7. Stability Testing of Pharmaceuticals: Procedures and Best Practices | Lab Manager [labmanager.com]
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- 9. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]
- 10. lup.lub.lu.se [lup.lub.lu.se]
Therapeutic Horizons of Indole-3-Acetic Acid (IAA) Scaffolds: From Prodrug Systems to Neuroprotection
[1]
Executive Summary
Indole-3-acetic acid (IAA), historically categorized as a plant auxin, has emerged as a potent scaffold in medicinal chemistry.[1][2][3][4] Its transition from botany to oncology and neurology is driven by its unique redox properties and structural versatility.[1] This technical guide focuses on the IAA/Horseradish Peroxidase (HRP) prodrug system—a leading candidate in Gene-Directed Enzyme Prodrug Therapy (GDEPT)—and explores the Structure-Activity Relationships (SAR) that enable IAA derivatives to function as neuroprotective and anti-inflammatory agents.[1]
Part 1: The Pharmacophore & Mechanism of Action
The Indole Scaffold Relevance
The indole ring system is a "privileged structure" in drug discovery, serving as the core for FDA-approved therapeutics like Indomethacin (anti-inflammatory) and various triptans (migraine).[1][5] IAA specifically offers a carboxyl-functionalized side chain at the C3 position, allowing for facile conjugation and modulation of lipophilicity.[1]
The IAA/HRP Prodrug System
The most advanced therapeutic application of IAA is its use as a prodrug activated by Horseradish Peroxidase (HRP).[1][6][7] Unlike traditional chemotherapy, which is systemically toxic, this binary system generates cytotoxicity only where the HRP enzyme is present (e.g., tumor sites targeted via GDEPT or ADEPT).
Mechanism of Cytotoxicity:
-
Oxidation: HRP oxidizes IAA (acting as an electron donor) into a radical cation.[1][8]
-
Fragmentation: The cation rapidly decarboxylates, forming a carbon-centered skatolyl radical (indolyl-3-methyl radical).[1][8]
-
Peroxidation: In the presence of oxygen, this radical reacts to form a peroxyl radical.[1][8]
-
Damage: These reactive species cause lipid peroxidation in cell membranes and DNA strand breaks, leading to apoptosis.[1]
Note on Hypoxia: While oxygen promotes the peroxyl pathway, the skatolyl radical itself is toxic in hypoxic conditions, giving this system an advantage in solid tumors where hypoxia renders radiation less effective.[1]
Mechanistic Visualization
The following diagram illustrates the radical cascade responsible for the therapeutic effect.[1]
Caption: The oxidative activation of IAA by HRP leads to a bifurcation of toxic radical species dependent on oxygen availability, ensuring efficacy in both normoxic and hypoxic tumor regions.[1]
Part 2: Structure-Activity Relationships (SAR)[1]
Modifications to the indole ring significantly alter the kinetics of HRP oxidation and lipophilicity.[1]
Halogenation Effects
Substituting hydrogen with halogens (F, Cl, Br) at the C5 position generally increases lipophilicity and metabolic stability.[1] However, it can also affect the oxidation potential.[1]
| Derivative | HRP Oxidation Rate | Cytotoxicity (Relative to IAA) | Key Characteristic |
| IAA (Native) | High | Baseline (1x) | Rapid clearance; requires high dosage. |
| 5-Fluoro-IAA | Moderate | 1.5x - 2x | Increased metabolic stability; generates toxic fluoride ions upon degradation. |
| 5-Bromo-IAA | Low | Variable | Slower oxidation allows deeper tumor penetration before activation.[1] |
| 5-Methoxy-IAA | High | 0.8x | Electron-donating group accelerates oxidation but may reduce radical stability.[1] |
Schiff Base Derivatives
Reacting IAA with hydrazine and aldehydes creates Schiff bases (hydrazones/azomethines).[1] These derivatives often exhibit enhanced antimicrobial and anti-inflammatory properties by inhibiting COX enzymes or disrupting bacterial cell walls, independent of the HRP mechanism.
Part 3: Experimental Protocols
Protocol A: In Vitro Cytotoxicity Assay (IAA/HRP System)
Objective: Determine the IC50 of the IAA/HRP combination in cancer cell lines (e.g., T24, G361). Critical Causality: HRP must be present before or simultaneously with IAA.[1] Pre-incubating IAA alone causes no toxicity.[1]
Materials:
-
Cancer cell line (seeded at 5,000 cells/well in 96-well plates).[1]
-
Horseradish Peroxidase (Type VI or recombinant), 1.2 µg/mL stock.[1]
-
IAA Stock (100 mM in ethanol, dilute to working conc. in PBS).[1]
-
MTT Reagent.[1]
Step-by-Step Workflow:
-
Seeding: Plate cells in phenol-red-free media (phenol red can interfere with peroxidase activity).[1] Incubate 24h.
-
Enzyme Addition: Add HRP to wells to achieve a final concentration of 1.2 µg/mL .
-
Control: Add PBS instead of HRP to control wells.[1]
-
-
Prodrug Addition: Immediately add IAA to varying final concentrations (e.g., 10, 50, 100, 250, 500, 1000 µM).
-
Note: Keep ethanol concentration <1% to avoid solvent toxicity.[1]
-
-
Incubation: Incubate for 24 hours at 37°C.
-
Why 24h? Radical damage requires time to accumulate and trigger apoptotic cascades.[1]
-
-
Readout: Perform standard MTT assay (add reagent, incubate 4h, dissolve formazan in DMSO, read Abs at 570 nm).
-
Analysis: Calculate % viability relative to Untreated Control. Plot dose-response curve.
Protocol B: Synthesis of 5-Bromo-IAA (Fischer Indole Method)
Objective: Synthesize a halogenated derivative for SAR studies. Method: Fischer Indole Synthesis allows the formation of the indole core from a phenylhydrazine and an aldehyde/ketone precursor.[1]
Reagents:
-
4-Bromophenylhydrazine hydrochloride.[1]
-
Alpha-ketoglutaric acid (precursor for the acetic acid side chain).[1]
-
Polyphosphoric acid (catalyst/solvent).[1]
Workflow:
-
Condensation: Mix 4-bromophenylhydrazine (10 mmol) and alpha-ketoglutaric acid (10 mmol) in 20 mL of ethanol. Reflux for 2 hours to form the hydrazone intermediate.[1]
-
Cyclization: Evaporate ethanol. Add 10g of Polyphosphoric acid (PPA).[1] Heat to 100-110°C for 3 hours.
-
Quenching: Pour the reaction mixture onto crushed ice. The crude indole derivative will precipitate.[1]
-
Purification: Filter the solid. Recrystallize from ethanol/water.[1]
-
Validation: Verify structure via 1H-NMR (Look for indole NH peak ~11 ppm and CH2-COOH protons ~3.6 ppm).[1]
Part 4: Emerging Therapeutic Frontiers
Neuroprotection & The Gut-Brain Axis
Recent studies suggest IAA is not just a plant hormone but a microbial metabolite derived from tryptophan in the human gut.[1]
-
Mechanism: IAA activates the Aryl Hydrocarbon Receptor (AhR) in astrocytes and microglia.[1]
-
Effect: Suppression of pro-inflammatory cytokines (TNF-α, IL-6) and reduction of neuroinflammation in Alzheimer’s models.[1]
-
Application: Oral administration of IAA or esterified-IAA prodrugs to target gut-mediated neuroprotection.[1]
GDEPT Workflow Visualization
The following diagram outlines the clinical workflow for Gene-Directed Enzyme Prodrug Therapy using the IAA/HRP system.
Caption: GDEPT strategy relies on the localized expression of HRP to convert the non-toxic systemic IAA into a potent cytotoxin specifically within the tumor microenvironment.[1]
References
-
Wardman, P. (2002).[1] Indole-3-acetic acids and horseradish peroxidase: a new prodrug/enzyme combination for targeted cancer therapy.[1][6][7][8][11] Current Pharmaceutical Design. Link
-
Foltz, C. M., et al. (2008).[1] Indole-3-acetic acid/horseradish peroxidase induces apoptosis in TCCSUP human urinary bladder carcinoma cells.[1][12] The Journal of Urology. Link
-
Kim, D. S., et al. (2004).[1] Oxidation of indole-3-acetic acid by horseradish peroxidase induces apoptosis in G361 human melanoma cells.[1][9] Cellular Signalling. Link
-
Greco, O., et al. (2000).[1] Development of a novel enzyme/prodrug combination for gene therapy of cancer: horseradish peroxidase/indole-3-acetic acid.[1][6][8][10][11] Cancer Gene Therapy. Link
-
Ji, Y., et al. (2020).[1] Indole-3-acetic acid, a potential therapeutic target in Alzheimer's disease.[1] ResearchGate/Review. Link
Sources
- 1. Indole-3-acetic acid - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. WO2002002110A1 - Use of indole-3-acetic acid derivatives in medicine - Google Patents [patents.google.com]
- 5. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Enzyme prodrug therapy: cytotoxic potential of paracetamol turnover with recombinant horseradish peroxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Indole-3-acetic acids and horseradish peroxidase: a new prodrug/enzyme combination for targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Oxidation of indole-3-acetic acid by horseradish peroxidase induces apoptosis in G361 human melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Interaction of indole-3-acetic acid with horseradish peroxidase as a potential anticancer agent: from docking to molecular dynamics simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development of a novel enzyme/prodrug combination for gene therapy of cancer: horseradish peroxidase/indole-3-acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. PRIME PubMed | Indole-3-acetic acid/horseradish peroxidase induces apoptosis in TCCSUP human urinary bladder carcinoma cells [unboundmedicine.com]
In Silico Docking Studies of [1-(3,5-dimethoxybenzyl)-1H-indol-3-yl]acetic Acid
Executive Summary
This technical guide outlines the rigorous in silico docking protocol for [1-(3,5-dimethoxybenzyl)-1H-indol-3-yl]acetic acid , a lipophilic analog of the endogenous auxin scaffold and a structural congener of the NSAID Indomethacin.
Given its chemical architecture—an indole core functionalized with an acetic acid headgroup and a bulky, electron-rich 3,5-dimethoxybenzyl N-substituent—this molecule is predicted to exhibit polypharmacology, primarily targeting Cyclooxygenase-2 (COX-2) and Peroxisome Proliferator-Activated Receptor gamma (PPARγ) .
This guide moves beyond basic procedural lists, focusing on the thermodynamic rationale and structural causality required for high-fidelity docking predictions.
Molecular Characterization & Ligand Preparation
The accuracy of any docking simulation is capped by the quality of the input ligand. For this compound, specific attention must be paid to its ionization state and rotatable bonds.
Physicochemical Profile
| Property | Value (Predicted) | Relevance to Docking |
| Molecular Weight | 325.36 g/mol | Optimal for drug-likeness (Rule of 5 compliant). |
| LogP | ~3.8 - 4.2 | High lipophilicity suggests strong affinity for hydrophobic pockets (e.g., COX active site). |
| pKa (Acid) | ~4.75 | CRITICAL: The carboxylic acid will be deprotonated (COO⁻) at physiological pH (7.4). |
| Rotatable Bonds | 5 | The benzyl linker introduces significant conformational flexibility. |
Ligand Preparation Protocol
Objective: Generate a low-energy 3D conformer with correct partial charges.
-
Structure Generation: Build the 2D topology using SMILES: COc1cc(cc(OC)c1)Cn2cc(CC(=O)O)c3ccccc23.
-
Protonation State Correction:
-
Scientific Rationale: Docking the neutral carboxylic acid form is a common error. The interaction with the conserved Arginine (e.g., Arg120 in COX) relies on an electrostatic salt bridge.
-
Action: Set pH to 7.4. Convert -COOH to -COO⁻.
-
-
Energy Minimization:
-
Apply the MMFF94x or OPLS3e force field.
-
Algorithm: Steepest Descent followed by Conjugate Gradient to a convergence criterion of 0.01 kcal/mol/Å.
-
-
Charge Assignment: Calculate Gasteiger-Marsili partial charges. Ensure the carboxylate oxygens carry equivalent negative charge density.
Target Selection & Structural Logic
Based on the scaffold similarity to Indomethacin and Indole-3-acetic acid, two primary targets are selected.
Primary Target: Cyclooxygenase-2 (COX-2)
-
PDB ID: 3LN1 (Co-crystallized with Celecoxib) or 4COX (Indomethacin complex).
-
Rationale: The indole-acetic acid moiety mimics the arachidonic acid headgroup. The 3,5-dimethoxybenzyl group is expected to occupy the hydrophobic side pocket, potentially conferring selectivity over COX-1.
Secondary Target: PPARγ
-
PDB ID: 3B1M (Complex with Indole-based agonist).
-
Rationale: Indole-acetic acid derivatives are documented PPARγ agonists.[1] The acidic headgroup interacts with the His323/Tyr473 cluster, while the lipophilic tail engages the Helix 12 activation loop.
The Docking Workflow (Graphviz Visualization)
The following diagram illustrates the validated workflow, ensuring reproducibility and data integrity.
Figure 1: Step-by-step computational workflow for docking indole-acetic acid derivatives.
Detailed Experimental Protocol
Receptor Preparation
-
Retrieval: Download PDB 4COX from the RCSB Protein Data Bank.
-
Cleaning:
-
Remove all water molecules (crystallographic waters usually distort docking unless explicitly bridging).
-
Remove heteroatoms (cofactors/heme) unless they are part of the active site boundary (Heme is crucial in COX, but often treated as part of the rigid receptor in simplified docking). Correction: For standard docking, keep the Heme group if the software supports it, or ensure the grid box accounts for its steric boundary.
-
-
Hydrogen Network optimization:
-
Add polar hydrogens.
-
Optimize H-bond network (flip Asn/Gln/His residues) using a tool like PropKa to predict protonation at pH 7.4.
-
Grid Generation (The "Search Space")
Defining the correct box is critical. A blind dock (whole protein) reduces accuracy.
-
Center: Coordinates of the co-crystallized ligand (e.g., Indomethacin).
-
Key Residues to Enclose:Arg120 (Gatekeeper), Tyr355 , and Trp387 .
-
-
Dimensions:
Å. This accommodates the bulky dimethoxybenzyl tail without wall clashes.
Docking Parameters (AutoDock Vina / Glide)
-
Exhaustiveness: Set to 32 (High). This increases the probability of finding the global minimum for the flexible benzyl linker.
-
Scoring Function: Use a semi-empirical force field that weights:
Data Analysis & Interaction Mapping
Interpretation of Results
A successful dock for this molecule must satisfy specific geometric criteria, not just a low energy score.
-
Binding Energy Threshold: Expect
kcal/mol for a lead candidate. -
Root Mean Square Deviation (RMSD): Cluster analysis should show the top 10 conformations converging within 2.0 Å RMSD.
Critical Interaction Checkpoints
-
The Anchor: The carboxylate group (COO⁻) must form a bidentate salt bridge or H-bond network with Arg120 and Tyr355 . If this is missing, the pose is invalid (false positive).
-
The Shield: The indole ring should engage in T-shaped
-stacking or hydrophobic contact with Trp387 or Val349 . -
The Tail: The 3,5-dimethoxybenzyl group should project into the hydrophobic channel (often the selectivity pocket in COX-2 formed by Val523).
Interaction Diagram
Figure 2: Predicted molecular interaction map within the COX-2 active site.
ADME/Tox Prediction (In Silico)
Before synthesis, evaluate the "drug-likeness" of the candidate.
| Parameter | Prediction | Interpretation |
| Blood-Brain Barrier (BBB) | High Permeability | Risk of CNS side effects (common with indoles). |
| GI Absorption | High | Excellent oral bioavailability expected. |
| CYP Inhibition | CYP2C9 Substrate | Potential interaction with other NSAIDs/Warfarin. |
| Toxicity | Low | Indole-acetic acids are generally well-tolerated, though GI ulceration (COX-1 inhibition) is a risk. |
References
-
RCSB Protein Data Bank. (2010). Crystal Structure of Cyclooxygenase-2 (COX-2) with Celecoxib (3LN1). Retrieved from [Link]
-
Trott, O., & Olson, A. J. (2010). AutoDock Vina: Improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry. Retrieved from [Link]
-
Blobaum, A. L., & Marnett, L. J. (2007). Structural and Functional Basis of Cyclooxygenase Inhibition. Journal of Medicinal Chemistry.[1] Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for Indomethacin (Structural Analog). Retrieved from [Link]
Sources
Evolution and Molecular Engineering of Synthetic Auxin Analogs
From Phenoxy Herbicides to Rationally Designed Agrochemicals
Executive Summary
Synthetic auxins represent one of the oldest yet most enduring classes of agrochemicals. From the serendipitous discovery of 2,4-D during WWII to the rational design of modern arylpicolinates, these compounds have evolved from simple "hormone mimics" to sophisticated tools for resistance management. This guide dissects the chemical evolution, molecular mechanism (TIR1/AFB signaling), and experimental validation of these analogs. It is designed for researchers requiring a deep understanding of how structural modifications translate to receptor affinity and herbicidal efficacy.
Part 1: The Chemical Evolution of Auxin Analogs
The transition from natural Indole-3-Acetic Acid (IAA) to synthetic analogs was driven by a single biological flaw in IAA: metabolic instability. Plants rapidly degrade endogenous IAA via oxidation and conjugation. To create an effective herbicide, chemists needed a molecule that mimicked the signal of IAA but resisted the metabolism of the plant.
The Phenoxy Era (1940s)
The discovery of 2,4-D (2,4-dichlorophenoxyacetic acid) was a case of simultaneous invention during WWII by teams in the UK (Rothamsted/ICI) and the USA (AmChem).
-
Mechanism of Stability: The addition of chlorine atoms to the phenoxy ring sterically hinders the enzymes that typically degrade IAA.
-
Key Characteristic: High systemicity but prone to volatility (ester formulations).
The Pyridines and Benzoates (1960s-1970s)
To broaden the weed control spectrum, chemists replaced the phenyl ring with pyridine or benzene rings.
-
Dicamba (Benzoic acid): Excellent for broadleaf control but historically volatile.
-
Picloram & Clopyralid (Pyridine carboxylic acids): These introduced extreme persistence. While effective, their stability in soil led to carryover issues, damaging sensitive crops planted seasons later.
The Modern Era: Arylpicolinates (2000s-Present)
The discovery of Halauxifen-methyl (Arylex™ active) marked a shift from random screening to rational design.
-
The Innovation: Unlike previous auxins that mimic IAA's carboxyl group placement rigidly, arylpicolinates possess a unique binding mode that prefers the AFB5 receptor over the canonical TIR1 .
-
Result: Efficacy against weeds resistant to classic auxins (like 2,4-D) and significantly lower use rates (grams per hectare vs. kilograms).[1]
Comparative Analysis of Auxin Classes[2][3]
| Class | Representative Analog | Key Structural Feature | Primary Receptor Preference | Half-Life (Soil) |
| Phenoxys | 2,4-D | Phenoxy ring + Carboxyl side chain | TIR1 / AFB1-3 | Low (Days) |
| Benzoates | Dicamba | Benzoic acid core | TIR1 / AFB1-3 | Moderate |
| Pyridines | Clopyralid | Pyridine ring + Carboxyl | TIR1 / AFB1-3 | High (Months) |
| Arylpicolinates | Halauxifen-methyl | Picolinic acid + Aryl tail | AFB5 | Low (Rapid degradation) |
Visualization: Timeline of Discovery
Figure 1: The evolutionary trajectory of auxin herbicides, moving from stabilization of the natural hormone to targeted receptor selectivity.[2]
Part 2: Molecular Mechanism & SAR
Understanding the "Molecular Glue" hypothesis is non-negotiable for modern auxin research. Unlike traditional ligand-receptor models where a drug activates a receptor directly, auxins act as a bridge.
The TIR1/AFB Signaling Pathway[5][6][7][8]
-
Resting State: Transcription factors called ARFs (Auxin Response Factors) are bound and inhibited by Aux/IAA repressor proteins.[3]
-
Activation: Auxin enters the nucleus and binds to the TIR1/AFB F-box protein.[4][3]
-
The Glue: The auxin-bound TIR1 creates a high-affinity hydrophobic pocket that "glues" the Aux/IAA repressor to the complex.
-
Degradation: The SCF^TIR1 complex ubiquitinates the Aux/IAA repressor, marking it for destruction by the 26S proteasome.[4]
-
Transcription: With the repressor gone, ARFs dimerize and initiate gene transcription (leading to the "auxin overdose" phenotype: epinasty, tissue swelling, and necrosis).
Structural Activity Relationship (SAR)
For a synthetic molecule to function as an auxin, it generally requires the Essential Triad :
-
Planar Ring System: (Phenyl, Pyridine, Indole) to slot into the hydrophobic pocket.
-
Carboxyl Group: To interact with the basic "anchor" residues (Arg403 in TIR1).
-
Spatial Distance: The carboxyl group must be roughly 0.55 nm from the ring system to bridge the TIR1-Aux/IAA interface effectively.
Expert Insight: The arylpicolinates violate the classic "chlorine" rule. While 2,4-D relies on chlorines for steric fit, halauxifen utilizes an aryl tail that extends into a specific sub-pocket of the AFB5 receptor, conferring its unique selectivity.
Figure 2: The SCF^TIR1/AFB ubiquitin-proteasome pathway. Synthetic auxins drive the degradation of repressors, leading to lethal transcriptional activation.
Part 3: Experimental Protocols
Protocol A: Arabidopsis Root Growth Inhibition Assay
The Gold Standard for Screening Potency
This assay quantifies the biological activity of an analog by measuring its ability to arrest primary root elongation, a highly sensitive auxin response.
Materials:
-
Arabidopsis thaliana seeds (Col-0 wild type).
-
0.5x Murashige & Skoog (MS) medium + 1% sucrose + 0.8% phytagel.
-
Square petri dishes (120mm).
-
Solvent: DMSO (Dimethyl sulfoxide).
Methodology:
-
Sterilization: Surface sterilize seeds using 70% ethanol (1 min) followed by 10% bleach + 0.01% Triton X-100 (10 mins). Wash 5x with sterile water.
-
Causality: Contamination mimics stress, altering root architecture and invalidating results.
-
-
Stratification: Resuspend seeds in 0.1% agarose and store at 4°C for 2 days.
-
Causality: Synchronizes germination for uniform data.
-
-
Treatment Preparation: Pour MS plates containing the synthetic analog at a log-scale gradient (e.g., 10 nM, 100 nM, 1 µM, 10 µM).
-
Self-Validating Step: Always include a "Solvent Control" plate (MS + equivalent volume of DMSO). If the control roots show inhibition, the solvent concentration is too high (keep DMSO < 0.1%).
-
-
Plating: Place seeds in a single row 1 cm from the top of the plate. Seal with micropore tape (allows gas exchange).
-
Growth: Incubate vertically at 22°C, 16h light/8h dark cycle.
-
Causality: Vertical orientation ensures roots grow straight down along the agar surface due to gravitropism, making measurement easy.
-
-
Data Capture: At Day 7, scan plates on a flatbed scanner. Use ImageJ (NeuronJ plugin) to measure primary root length.
-
Analysis: Plot Dose-Response curves to calculate IC50.
Protocol B: DR5:GUS Reporter Assay
Visualizing Tissue Specificity
The DR5 promoter consists of tandem repeats of an auxin-responsive element. When fused to the GUS (β-glucuronidase) gene, it creates a visual map of where the synthetic auxin is activating the pathway.
Methodology:
-
Plant Material: Use transgenic DR5:GUS Arabidopsis lines.
-
Incubation: Transfer 5-day-old seedlings into liquid MS media containing the synthetic analog (e.g., 1 µM) for 4–12 hours.
-
Causality: Liquid incubation ensures rapid, uniform uptake compared to agar.
-
-
Fixation: Immerse seedlings in 90% acetone for 20 mins on ice. Rinse with phosphate buffer.
-
Staining: Incubate in X-Gluc solution (1 mM X-Gluc, 50 mM NaPO4 buffer, 0.1% Triton X-100) at 37°C overnight in the dark.
-
Self-Validating Step: Vacuum infiltrate for 5 mins at the start. If bubbles remain on the tissue, staining will be patchy.
-
-
Clearing: Replace stain with 70% ethanol. Repeat until chlorophyll is removed (tissue turns white, stain remains blue).
-
Observation: Blue precipitate indicates strong pathway activation. Compare the pattern (e.g., root tip vs. elongation zone) against a 2,4-D control.
Part 4: Future Outlook & Resistance Management
The future of synthetic auxins lies in Receptor Selectivity . Weeds like Kochia scoparia have evolved resistance to 2,4-D, often through mutations in the Aux/IAA degron sequences that prevent 2,4-D binding. However, because arylpicolinates utilize the AFB5 co-receptor (rather than TIR1), they remain effective against these resistant biotypes.
Future drug development should focus on:
-
Crystal Structure Modeling: Designing analogs that fit specific mutant TIR1 pockets.
-
Dual-Action Auxins: Molecules that engage both TIR1 and AFB5 to reduce the probability of target-site resistance.
References
-
Discovery of Arylex and Rinskor: Epp, J. B., et al. (2016).[5][6] The discovery of Arylex™ active and Rinskor™ active: Two novel auxin herbicides.[5][7] Bioorganic & Medicinal Chemistry.[8][9][10][11]
-
TIR1 Mechanism: Tan, X., et al. (2007).[3] Mechanism of auxin perception by the TIR1 ubiquitin ligase.[3] Nature.
-
Auxin Signaling Pathway: Salehin, M., et al. (2015).[3] Auxin Action.[3][12][13][14][15] Comprehensive Natural Products II.
-
2,4-D History: Peterson, G. E. (1967).[16] The Discovery and Development of 2,4-D.[1][2][6][16][17][18] Agricultural History.[2][17]
-
Root Growth Inhibition Protocols: Rehman, A., et al. (2022). Auxin signaling and root growth inhibition.[12][14][15] Plant Methods.[19][8][14]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 2,4-D - Cultivar Magazine [revistacultivar.com]
- 3. journals.biologists.com [journals.biologists.com]
- 4. researchgate.net [researchgate.net]
- 5. Unique Herbicide Binding Pattern discovered via Dow Agrosciences and University of Warwick collaboration [warwick.ac.uk]
- 6. The discovery of Arylex™ active and Rinskor™ active: Two novel auxin herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. excelra.com [excelra.com]
- 10. Structure–activity relationship - Wikipedia [en.wikipedia.org]
- 11. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 12. Rapid and reversible root growth inhibition by TIR1 auxin signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Diversity and specificity: auxin perception and signaling through the TIR1/AFB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Inhibition of Auxin Movement from the Shoot into the Root Inhibits Lateral Root Development in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Auxin-induced inhibition of lateral root initiation contributes to root system shaping in Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. asacim.org.ar [asacim.org.ar]
- 17. deq.mt.gov [deq.mt.gov]
- 18. researchgate.net [researchgate.net]
- 19. cabidigitallibrary.org [cabidigitallibrary.org]
Methodological & Application
Application Note: Scalable Synthesis of [1-(3,5-dimethoxybenzyl)-1H-indol-3-yl]acetic acid
Abstract & Scope
This application note details a robust, three-step synthetic protocol for the preparation of [1-(3,5-dimethoxybenzyl)-1H-indol-3-yl]acetic acid . This compound represents a class of N-substituted indole-3-acetic acid (IAA) derivatives frequently investigated for non-steroidal anti-inflammatory (NSAID) activity (analogous to indomethacin), auxin-like plant growth regulation, and more recently, as potential IDO1 inhibitors in cancer immunotherapy.
The protocol prioritizes regioselectivity (N1-alkylation vs. C3-alkylation) and scalability. It utilizes a protection-deprotection strategy to prevent side reactions at the carboxylic acid moiety during the alkylation step.
Synthetic Strategy & Pathway
The direct alkylation of indole-3-acetic acid (IAA) using strong bases often results in the formation of dianions, leading to mixtures of N- and O-alkylated products. To ensure high fidelity, this protocol employs a methyl ester protection strategy.
Reaction Scheme Visualization
The following flow diagram illustrates the chemical pathway and logic flow.
Caption: Figure 1. Three-step synthetic pathway prioritizing N1-regioselectivity via ester protection.
Detailed Experimental Protocols
Step 1: Synthesis of Methyl Indole-3-acetate
Objective: Protect the carboxylic acid to prevent interference during the base-mediated alkylation step.
Reagents:
| Reagent | MW ( g/mol ) | Equiv. | Amount |
|---|---|---|---|
| Indole-3-acetic acid (IAA) | 175.18 | 1.0 | 5.00 g |
| Methanol (anhydrous) | 32.04 | Solvent | 50 mL |
| Sulfuric Acid (conc.) | 98.08 | cat. | 0.5 mL |
Procedure:
-
Setup: Charge a 100 mL round-bottom flask (RBF) with Indole-3-acetic acid (5.00 g) and anhydrous Methanol (50 mL).
-
Catalyst Addition: Add concentrated H₂SO₄ (0.5 mL) dropwise with stirring.
-
Reaction: Fit the flask with a reflux condenser and heat to reflux (65°C) for 4 hours. Monitor by TLC (50% EtOAc/Hexane; IAA Rf ~0.1, Product Rf ~0.6).
-
Workup: Cool to room temperature (RT). Concentrate the solvent to ~10 mL under reduced pressure. Pour the residue into saturated NaHCO₃ solution (50 mL) and extract with Ethyl Acetate (3 x 30 mL).
-
Drying: Dry combined organics over MgSO₄, filter, and concentrate.
-
Yield: Expect ~5.1 g (95%) of a pale yellow oil or low-melting solid. Use directly in Step 2.
Step 2: N-Alkylation with 3,5-Dimethoxybenzyl Bromide
Objective: Introduce the benzyl group at the N1 position. Scientific Insight: The use of Sodium Hydride (NaH) in DMF ensures complete deprotonation of the indole N-H (pKa ~16). Low temperature addition is critical to prevent exotherms and potential C-alkylation at the C2 position.
Reagents:
| Reagent | MW ( g/mol ) | Equiv. | Amount |
|---|---|---|---|
| Methyl indole-3-acetate | 189.21 | 1.0 | 5.00 g (26.4 mmol) |
| 3,5-Dimethoxybenzyl bromide | 231.09 | 1.1 | 6.71 g |
| Sodium Hydride (60% in oil) | 24.00 | 1.2 | 1.27 g |
| DMF (anhydrous) | - | Solvent | 60 mL |
Procedure:
-
Activation: In a flame-dried 250 mL RBF under Nitrogen atmosphere, dissolve Methyl indole-3-acetate (5.00 g) in anhydrous DMF (40 mL). Cool to 0°C (ice bath).
-
Deprotonation: Add NaH (1.27 g) portion-wise over 15 minutes. Caution: Hydrogen gas evolution. Stir at 0°C for 30 minutes until gas evolution ceases and the solution turns clear/brown (formation of indolyl anion).
-
Alkylation: Dissolve 3,5-dimethoxybenzyl bromide (6.71 g) in DMF (20 mL) and add dropwise to the reaction mixture at 0°C.
-
Progression: Allow the reaction to warm to RT and stir for 3-12 hours. Monitor by TLC (20% EtOAc/Hexane).
-
Quench & Workup: Carefully quench with cold water (100 mL). Extract with Ethyl Acetate (3 x 50 mL). Note: Wash the organic layer thoroughly with water (5 x 50 mL) and LiCl solution to remove DMF.
-
Purification: Dry over Na₂SO₄ and concentrate. Purify via flash column chromatography (Gradient: 10% -> 30% EtOAc in Hexane).
-
Yield: Expect 7.5–8.0 g (80–85%) of white/off-white solid.
Step 3: Hydrolysis to Final Acid
Objective: Cleave the methyl ester under mild conditions to yield the free acid.
Reagents:
| Reagent | MW ( g/mol ) | Equiv. | Amount |
|---|---|---|---|
| Alkylated Intermediate | 339.39 | 1.0 | 7.00 g |
| Lithium Hydroxide (LiOH·H₂O) | 41.96 | 3.0 | 2.60 g |
| THF / Water | - | 3:1 | 80 mL |
Procedure:
-
Dissolution: Dissolve the intermediate (7.00 g) in THF (60 mL).
-
Saponification: Add a solution of LiOH·H₂O (2.60 g) in Water (20 mL).
-
Reaction: Stir vigorously at RT for 16 hours. (TLC will show the disappearance of the non-polar ester and appearance of a baseline spot).
-
Workup: Evaporate THF under reduced pressure. Dilute the aqueous residue with water (30 mL).
-
Acidification: Cool the aqueous phase to 0°C and acidify to pH 2–3 using 1M HCl. The product should precipitate as a white solid.
-
Isolation: Filter the precipitate, wash with cold water, and dry under vacuum at 45°C.
-
Recrystallization (Optional): If purity <98%, recrystallize from Ethanol/Water.
Workup & Purification Workflow
The following diagram details the critical decision points during the purification of the final step to ensure pharmaceutical-grade purity.
Caption: Figure 2. Downstream processing logic for isolation of the final carboxylic acid.
Critical Quality Attributes (Validation)
To ensure the protocol was successful, the final product must meet these criteria:
-
Appearance: White to off-white crystalline solid.
-
1H NMR (DMSO-d6, 400 MHz):
-
δ 12.1 (s, 1H, -COOH )
-
δ 7.5-6.9 (m, Indole aromatic protons)
-
δ 6.4-6.3 (m, 3H, Benzyl aromatic protons)
-
δ 5.3 (s, 2H, N-CH ₂-Ar)
-
δ 3.7 (s, 6H, -OCH ₃)
-
δ 3.6 (s, 2H, Indole-CH ₂-COOH)
-
-
Mass Spectrometry (ESI): [M-H]⁻ calc. for C₁₉H₁₉NO₄: 324.13.
References
-
Indole N-Alkylation Methodology
-
Indole-3-acetic acid Ester Hydrolysis
-
General Fischer Indole & Alkylation Reviews
- Humphrey, G. R., & Kuethe, J. T. (2006). Practical Methodologies for the Synthesis of Indoles. Chemical Reviews, 106(7), 2875–2911.
-
Source:
-
Biological Context (Indole-Acetic Acid Derivatives)
Sources
- 1. In vitro and in silico analysis of synthesized N-benzyl indole-derived hydrazones as potential anti-triple negative breast cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Hydrolysis of Indole-3-Acetic Acid Esters Exposed to Mild Alkaline Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. onfoods.it [onfoods.it]
Application Note: HPLC Method Development for [1-(3,5-dimethoxybenzyl)-1H-indol-3-yl]acetic acid
Introduction & Analyte Profiling[1][2][3]
The quantification of [1-(3,5-dimethoxybenzyl)-1H-indol-3-yl]acetic acid presents specific chromatographic challenges distinct from its parent compound, Indole-3-acetic acid (IAA). While IAA is relatively polar (LogP ~1.41), the addition of a 3,5-dimethoxybenzyl group at the N1 position significantly alters the physicochemical landscape of the molecule.
This modification eliminates the hydrogen bond donor capability of the indole nitrogen and drastically increases lipophilicity. Consequently, standard generic gradients for auxins or small indoles will likely result in excessive retention times or carryover. This protocol outlines a targeted Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method designed to address these structural properties.
Physicochemical Assessment[4][5]
-
Chemical Structure: An indole core with an acetic acid side chain at C3 and a bulky, lipophilic dimethoxybenzyl group at N1.
-
pKa (Acidic): ~4.75 (attributed to the carboxylic acid moiety).
-
LogP (Estimated): ~3.8 – 4.2 (High lipophilicity requires high organic strength for elution).
-
UV Absorption: Strong absorbance expected at 280 nm (indole core + benzyl ring overlap) and 220 nm (peptide/amide backbone region, though less specific).
Method Development Strategy
The core objective is to suppress the ionization of the carboxylic acid to prevent peak tailing while using a sufficiently strong organic modifier to elute the lipophilic analyte within a reasonable runtime.
Column Selection
Recommendation: C18 (Octadecylsilane) with end-capping.
-
Rationale: The analyte is highly hydrophobic. A standard C18 provides the necessary hydrophobic interaction mechanism. End-capping is critical to minimize secondary silanol interactions with the electron-rich indole ring, which causes peak tailing.
-
Specific Candidate: Agilent ZORBAX Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm) or Waters XBridge C18.
Mobile Phase Design
-
Solvent A (Aqueous): 0.1% Phosphoric Acid (
) in Water (pH ~2.5).-
Mechanism: Maintaining pH < 3.0 (2 units below pKa) ensures the carboxylic acid remains protonated (
). Ionized species ( ) elute poorly on RP columns and cause band broadening.
-
-
Solvent B (Organic): Acetonitrile (ACN).
-
Mechanism: ACN is preferred over Methanol due to its lower viscosity (lower backpressure) and stronger elution strength, which is necessary for the N-benzyl substitution.
-
Detection
-
Wavelength: 280 nm.
-
Rationale: This provides the best balance of sensitivity and selectivity. While 220 nm is more sensitive, it is prone to interference from solvents and buffer impurities.
-
Experimental Protocol
Reagent Preparation
-
Mobile Phase A: Add 1.0 mL of 85% Phosphoric Acid to 1000 mL of HPLC-grade water. Filter through a 0.22 µm membrane.
-
Mobile Phase B: 100% HPLC-grade Acetonitrile. Degas by sonication.
-
Diluent: 50:50 Acetonitrile:Water (v/v). Note: Do not use 100% water as the diluent; the analyte may precipitate.
Standard Preparation
-
Stock Solution (1 mg/mL): Weigh 10 mg of this compound into a 10 mL volumetric flask. Dissolve in 100% DMSO or Methanol (solubility check required; DMSO is safer for lipophilic indoles).
-
Working Standard (50 µg/mL): Dilute 50 µL of Stock Solution into 950 µL of Diluent.
Chromatographic Conditions
| Parameter | Setting |
| Column Temp | 30°C (Controlled) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Detection | UV @ 280 nm (Ref 360 nm) |
| Run Time | 15.0 Minutes |
Gradient Program
This gradient is aggressive to ensure elution of the lipophilic N-benzyl derivative.
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.00 | 90 | 10 | Equilibration |
| 1.00 | 90 | 10 | Isocratic Hold |
| 8.00 | 10 | 90 | Linear Ramp |
| 10.00 | 10 | 90 | Wash (Elute lipophilics) |
| 10.10 | 90 | 10 | Return to Initial |
| 15.00 | 90 | 10 | Re-equilibration |
Method Development Workflow (Visualization)
The following diagram illustrates the logical flow of optimizing the method for this specific N-substituted indole.
Figure 1: Iterative Method Development Workflow for Lipophilic Indole Derivatives.
Validation Criteria (ICH Q2 Standards)
To ensure the method is scientifically robust, the following validation parameters must be met.
| Validation Parameter | Acceptance Criteria | Rationale |
| System Suitability | Tailing Factor ( | Ensures minimal secondary interactions. |
| Linearity | Confirms response proportionality. | |
| Precision (Repeatability) | RSD < 2.0% (n=6) | Verifies instrument and method stability. |
| Accuracy (Recovery) | 98.0% – 102.0% | Critical for drug development assays. |
| LOD / LOQ | S/N > 3 (LOD); S/N > 10 (LOQ) | Defines sensitivity limits. |
Troubleshooting Common Issues
Peak Tailing
-
Cause: Silanol interactions or ionization of the carboxylic acid.
-
Solution: Ensure Mobile Phase A pH is strictly
. If tailing persists, add 5 mM Ammonium Acetate to the aqueous phase (while maintaining acidic pH) to act as a silanol blocker, or switch to a "Shield" RP column.
Carryover
-
Cause: The lipophilic dimethoxybenzyl group adhering to the stationary phase or injector loop.
-
Solution: Implement a needle wash with 90% Acetonitrile. Ensure the gradient "Wash" step (90% B) is held for at least 2-3 column volumes.
Retention Time Drift
-
Cause: Temperature fluctuations affecting the partition coefficient.
-
Solution: Use a thermostatted column compartment set to 30°C or 35°C. Do not rely on ambient temperature.
References
-
International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). Geneva, Switzerland.
-
Szkop, M., & Bielawski, W. (2013).[1] A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid.[1] Antonie van Leeuwenhoek, 103(3), 683–691.[1]
-
ChemicalBook. this compound (CAS 1105192-51-5) Product Entry.
- Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (Standard Text for Gradient Design).
Sources
Strategies for Solubilizing [1-(3,5-dimethoxybenzyl)-1H-indol-3-yl]acetic Acid for In Vitro Bioassays
An Application Note from the Office of the Senior Application Scientist
Abstract
The successful evaluation of novel chemical entities in biological assays is fundamentally dependent on achieving adequate and reproducible compound solubility in aqueous assay media. Poor solubility can lead to inaccurate potency measurements, high variability, and misleading structure-activity relationships (SAR). This application note provides a comprehensive guide and detailed protocols for dissolving [1-(3,5-dimethoxybenzyl)-1H-indol-3-yl]acetic acid, a hydrophobic derivative of indole-3-acetic acid (IAA), for use in a variety of in vitro bioassays. We will explore standard and advanced methods, emphasizing the rationale behind each approach, the importance of appropriate controls, and procedures for verifying solution stability to ensure data integrity.
Introduction: The Solubility Challenge
This compound belongs to a promising class of indole-3-acetic acid derivatives, which have demonstrated potential in fields such as anticancer drug discovery.[1] Like many aromatic, heterocyclic compounds developed in discovery programs, its structure suggests limited aqueous solubility. The molecule possesses a large, hydrophobic core comprising the indole and dimethoxybenzyl groups, counterbalanced by a single ionizable group, the carboxylic acid. This physicochemical profile presents a significant challenge for formulation in physiological buffers and cell culture media, which are predominantly aqueous.
This guide moves beyond simple dissolution steps to provide a strategic framework. We will address the "why" behind solvent selection, the critical nature of vehicle controls, and how to troubleshoot common issues like compound precipitation upon dilution.
Physicochemical Profile & Strategic Implications
A molecule's structure dictates its behavior in solution. The subject compound has two key features:
-
A Lipophilic Core: The fused indole ring and the substituted benzyl group create a large, non-polar surface area, predicting poor solubility in water.[2]
-
An Ionizable Acidic Group: The carboxylic acid moiety (-COOH) offers a handle for pH-mediated dissolution. In its protonated state (at acidic or neutral pH), it is less soluble. Upon deprotonation to its conjugate base (-COO⁻) at alkaline pH, its aqueous solubility is expected to increase significantly.[3][4][5]
This analysis informs a multi-pronged strategy:
-
Utilize a strong organic solvent for a primary stock solution.
-
Exploit the acidic proton for pH-dependent aqueous solubilization.
-
Employ formulation excipients to enhance apparent solubility in aqueous media.
The Three Pillars of a Validated Bioassay
Before proceeding to protocols, it is crucial to establish the experimental principles that ensure the biological data generated is both accurate and reliable.
Pillar 1: The Concentrated Stock Solution
Preparing a concentrated stock solution is a cornerstone of good laboratory practice.[6][7] It allows for the accurate and repeatable addition of small quantities of the compound to the assay system, minimizing the volume of solvent introduced. Dimethyl sulfoxide (DMSO) is the most common solvent for this purpose due to its broad solubilizing power.[8][9]
Pillar 2: The Vehicle Control Imperative
The solvent used to dissolve a compound is often referred to as the "vehicle."[10] This vehicle can have its own biological effects.[11][12] Therefore, every experiment must include a vehicle control : a condition that replicates the treatment group in every way, including the final concentration of the vehicle, but lacks the test compound.[13][14] This allows researchers to definitively attribute any observed biological response to the compound itself, not the solvent.[15][16]
Pillar 3: Solvent Cytotoxicity and Interference
High concentrations of solvents like DMSO can be toxic to cells, inhibit enzymes, or interfere with assay readouts.[17][18] It is essential to determine the highest concentration of the chosen solvent that does not, on its own, affect the assay system. For most cell lines, the final concentration of DMSO should be kept below 0.5% (v/v), with many sensitive or primary cell lines tolerating only 0.1% or less.[9][19]
Dissolution Protocols & Methodologies
The following protocols offer a tiered approach, from the most common method to more advanced strategies for challenging situations.
Protocol 1: Standard Method Using DMSO Stock Solution
This is the most widely applicable method for initial screening and characterization.
A. Preparation of 20 mM Stock Solution in DMSO
-
Weighing: Accurately weigh a precise amount of this compound powder using a calibrated analytical balance.[7] (Molecular Weight: ~339.37 g/mol ).
-
Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to achieve a 20 mM concentration.
-
Solubilization: Vortex the solution vigorously for 1-2 minutes. If necessary, gentle warming in a 37°C water bath or brief sonication can be used to facilitate dissolution.[20][21]
-
Inspection: Visually confirm that all solid material has dissolved and the solution is clear.
-
Storage: Aliquot the stock solution into small-volume, tightly sealed tubes to minimize freeze-thaw cycles and store at -20°C or -80°C, protected from light.[22]
B. Preparation of Working Solutions for Cell-Based Assays
-
Intermediate Dilution: Perform a serial dilution of the 20 mM stock solution in complete cell culture medium. It is critical to do this in a stepwise manner to avoid precipitation.[22] For example, to reach a 20 µM final concentration from a 20 mM stock (a 1:1000 dilution), first dilute 1:100 into medium (to 200 µM), vortex gently, then perform a final 1:10 dilution into the assay plate.
-
Final Concentration: Add the diluted compound to the assay wells. Ensure the final DMSO concentration does not exceed the predetermined tolerance limit (e.g., ≤0.5%).
-
Vehicle Control: Prepare a parallel set of dilutions using only DMSO and medium, adding the same final volume to the vehicle control wells.[14]
C. Protocol for Determining DMSO Tolerance
-
Seed cells in a 96-well plate according to your standard assay protocol.
-
Prepare a dilution series of DMSO in your complete culture medium (e.g., 2%, 1%, 0.5%, 0.25%, 0.1%, 0.05%, and a medium-only control).
-
Replace the medium in the wells with the DMSO-containing medium.
-
Incubate for the duration of your experiment (e.g., 48-72 hours).
-
Assess cell viability using an appropriate method (e.g., MTT, CellTiter-Glo®).
-
Determine the highest DMSO concentration that does not significantly reduce cell viability compared to the medium-only control. This is your maximum allowable vehicle concentration.
Decision Workflow for Compound Solubilization
Caption: A workflow guiding solvent and protocol selection.
Protocol 2: pH-Mediated Aqueous Solubilization
This method leverages the compound's carboxylic acid group to create an organic solvent-free solution, which can be ideal for sensitive systems.
-
Place the weighed compound powder in a sterile tube.
-
Add a small volume of 1N NaOH dropwise while vortexing, just until the solid dissolves.[5] This deprotonates the carboxylic acid, forming the highly soluble sodium salt.
-
Immediately dilute this concentrated solution to the desired near-final concentration using a suitable buffer (e.g., PBS, pH 7.4). The buffer will neutralize the excess NaOH.[4]
-
Confirm the final pH of the stock solution is compatible with your assay. Adjust if necessary with dilute HCl or NaOH.
-
Sterile-filter the final solution through a 0.22 µm filter.
-
Caution: This method may not be suitable for compounds that are unstable at high pH. A preliminary stability test is recommended.
Protocol 3: Advanced Solubilization with Excipients
When DMSO is not viable or precipitation is persistent, formulation excipients can be used.
A. Using Cyclodextrins Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[23] They can encapsulate poorly soluble drugs, forming inclusion complexes that are water-soluble.[24][25] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice.[26][27]
-
Prepare a concentrated solution of HP-β-CD in your assay buffer (e.g., 10-20% w/v).
-
Add the powdered compound directly to the HP-β-CD solution.
-
Mix overnight at room temperature on a rotator to allow for complex formation.
-
Use this complexed solution as your stock for further dilutions.
Mechanism of Cyclodextrin Solubilization
Caption: Encapsulation of a hydrophobic drug by cyclodextrin.
B. Using Surfactants Non-ionic surfactants like Polysorbate 80 (Tween 80) can increase solubility by forming micelles that encapsulate hydrophobic compounds.[28][29][30]
-
Prepare a stock solution of the compound in DMSO or ethanol at a high concentration.
-
Prepare the dilution buffer or medium containing a low concentration of Tween 80 (e.g., 0.1 - 1%).
-
Slowly add the compound stock solution to the surfactant-containing medium while vortexing to facilitate micelle formation and prevent precipitation.
Quality Control and Data Interpretation
Ensuring your compound remains in solution is as critical as dissolving it in the first place.
| Parameter | DMSO | Ethanol | Aqueous (Basic pH) | HP-β-CD |
| Use Case | Primary stock, broad compatibility | Primary stock, volatile | Organic solvent-free assays | Eliminates organic solvents |
| Typical Stock Conc. | 10-50 mM | 10-50 mM | 1-10 mM | 1-5 mM |
| Final Assay Conc. | < 0.5% | < 0.5% | N/A | Assay-dependent |
| Key Pro | High solubilizing power | Less cytotoxic for some cells | Avoids solvent artifacts | High biocompatibility |
| Key Con | Potential cytotoxicity/artifacts | Can precipitate easily | pH may affect compound/assay | May alter drug availability |
| Table 1. Comparison of common solubilization vehicles and their properties. |
| Final DMSO Conc. (v/v) | HeLa Cell Viability (% of Control) | Notes |
| 0% (Control) | 100 ± 4.5% | Baseline |
| 0.1% | 98 ± 5.1% | No significant effect |
| 0.25% | 96 ± 4.8% | No significant effect |
| 0.5% | 91 ± 6.2% | Minor, often acceptable, decrease |
| 1.0% | 75 ± 8.9% | Significant cytotoxicity observed[11][12] |
| 2.0% | 40 ± 11.3% | Severe cytotoxicity observed |
| Table 2. Example of DMSO cytotoxicity data for a typical cancer cell line after 48h exposure. Data is hypothetical and for illustrative purposes. A tolerance curve must be generated for each specific assay system. |
Protocol for Stability Assessment
-
Short-Term (Assay Conditions): Prepare the highest concentration of your working solution in the final assay medium. Incubate it under the same conditions as your experiment (e.g., 37°C, 5% CO₂). Check for any signs of precipitation (cloudiness, particles) by visual inspection and microscopy at time 0 and at the end of the experiment.[13][31]
-
Long-Term (Stock Solution): To validate the stability of your frozen stock, thaw an aliquot after 1, 2, and 4 weeks of storage.[32] Dilute it into your assay medium and compare its biological activity to a freshly prepared stock solution. A significant drop in activity may indicate degradation.[33]
Conclusion
The successful use of this compound in bioassays hinges on a rational and validated dissolution strategy. For most applications, creating a concentrated stock in DMSO (Protocol 1) is the most efficient starting point, provided a thorough solvent tolerance study is performed. In cases of persistent precipitation or in sensitive assay systems, pH-mediated solubilization (Protocol 2) or the use of advanced excipients like cyclodextrins (Protocol 3) provide robust alternatives. By following these detailed protocols and embedding the core principles of vehicle controls and stability verification into the experimental workflow, researchers can generate reliable and reproducible data, accelerating the drug discovery and development process.
References
- Vertex AI Search Result. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC.
- Vertex AI Search Result.
- Vertex AI Search Result.
- Vertex AI Search Result. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed.
-
Eppendorf. Cell Culture FAQ: How does DMSO affect your cells?. ([Link])
- Vertex AI Search Result.
-
Nikon Instruments Inc. Using live-cell imaging in cell counting — The cytotoxicity of DMSO. ([Link])
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LifeTein. DMSO usage in cell culture. ([Link])
-
Solarbio. How to Choose the Right Solvent When Dissolving Small-Molecule Compounds. ([Link])
-
ResearchGate. Until what percentage does DMSO remain not toxic to cells.?. ([Link])
- Asnaashari, S., et al. (2010). Assessment of Cytotoxicity of Dimethyl Sulfoxide in Human Hematopoietic Tumor Cell Lines. Iranian Journal of Blood and Cancer, 2(4), 159-164.
-
Emulate Bio. Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. ([Link])
-
Araceli Biosciences. Controlling your High Content Assays. ([Link])
-
ResearchGate. Considerations regarding use of solvents in in vitro cell based assays. ([Link])
-
G-Biosciences. Stock Solutions 101: Everything You Need to Know. ([Link])
-
Bitesize Bio. How to Make Accurate Stock Solutions. ([Link])
-
ResearchGate. Why to perform stock solution stability?. ([Link])
-
Rice University. Solutions and dilutions: working with stock solutions. ([Link])
- Grzeskowiak, E., et al. (2020). Stability studies of two compounded solutions potentially used in tumor lysis syndrome. Journal of Oncology Pharmacy Practice, 26(4), 841-847.
-
South African Health Products Regulatory Authority. Stability Guidelines for Stock Remedies. ([Link])
- Iversen, A. C., et al. (2015). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 67(4), 577–581.
-
Semantic Scholar. Considerations regarding use of solvents in in vitro cell based assays. ([Link])
-
ACS Publications. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. ([Link])
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 801, Indole-3-acetate. ([Link])
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 802, Indole-3-acetic acid. ([Link])
-
Reddit. I don't understand what the vehicle control is for. ([Link])
-
ResearchGate. How to dissolve IAA (3-Indoleacetic acid) for mice administration via IP injection or oral gavage?. ([Link])
-
Wikipedia. Indole-3-acetic acid. ([Link])
- Vertex AI Search Result.
-
Reaction Biology. Safety and Off-Target Drug Screening Services. ([Link])
-
The Good Scents Company. indole acetic acid, 87-51-4. ([Link])
-
Allied Academies. Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. ([Link])
-
ResearchGate. How to avoid Indoleacetic acid solution precipitation?. ([Link])
-
YouTube. Why Surfactants Matter in Dissolution Testing EduDose Simplified. ([Link])
-
Semantic Scholar. The effects of surfactants on the solubility and dissolution profiles of a poorly water-soluble basic drug, carvedilol. ([Link])
-
PubMed. Vehicle and positive control values from the in vivo rodent comet assay and biomonitoring studies using human lymphocytes: historical database and influence of technical aspects. ([Link])
-
PubMed. Effect of Surfactant-Bile Interactions on the Solubility of Hydrophobic Drugs in Biorelevant Dissolution Media. ([Link])
-
ResearchGate. Decomposition of indomethacin into 5-methoxy-2-methyl-3-indoleacetic acid (1) and p-chlorobenzoic acid at pH 12. ([Link])
Sources
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- 3. Indole-3-acetate | C10H8NO2- | CID 801 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. bitesizebio.com [bitesizebio.com]
- 8. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 9. lifetein.com [lifetein.com]
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- 11. researchgate.net [researchgate.net]
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- 13. How to Choose the Right Solvent When Dissolving Small-Molecule Compounds [solarbio-global.com]
- 14. Controlling your High Content Assays - Araceli Biosciences [aracelibio.com]
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- 16. Vehicle and positive control values from the in vivo rodent comet assay and biomonitoring studies using human lymphocytes: historical database and influence of technical aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Cell Culture FAQ: How does DMSO affect your cells? - Eppendorf Portugal [eppendorf.com]
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- 23. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
- 26. Cyclodextrin: a promising candidate in enhancing oral bioavailability of poorly water soluble drugs - MedCrave online [medcraveonline.com]
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- 32. researchgate.net [researchgate.net]
- 33. diverdi.colostate.edu [diverdi.colostate.edu]
Introduction: The Indole Scaffold as a Privileged Structure in Drug Discovery
An Application Note on the Use of [1- (3,5-dimethoxybenzyl)-1H-indol-3-yl]acetic acid as a Molecular Probe for Aldose Reductase Inhibition
For Researchers, Scientists, and Drug Development Professionals
The indole moiety is a cornerstone in medicinal chemistry, forming the structural basis of a vast array of natural products and synthetic drugs.[1] Its unique electronic properties and ability to participate in various biological interactions make it a "privileged scaffold" for designing molecules that can modulate protein function.[1] Within this class, indole-3-acetic acid (IAA) and its derivatives have garnered significant attention.[2] While IAA is best known as a plant hormone, its derivatives have been explored for a range of therapeutic applications, including anticancer, antibacterial, and anti-inflammatory agents.[1][3][4] This application note focuses on a specific derivative, [1-(3,5-dimethoxybenzyl)-1H-indol-3-yl]acetic acid, as a potential molecular probe for studying and inhibiting the enzyme aldose reductase.
Aldose reductase is a key enzyme in the polyol pathway, which has been implicated in the pathogenesis of diabetic complications.[5] The inhibition of this enzyme is a promising therapeutic strategy to prevent or mitigate such complications. Several indole acetic acid derivatives have shown potential as aldose reductase inhibitors, making this a fertile area for probe development.[5] A well-characterized chemical probe can be an invaluable tool for target validation and for elucidating the biological roles of aldose reductase in various cellular contexts.[6][7][8]
Mechanism of Action: Targeting Aldose Reductase
This compound is hypothesized to act as a competitive inhibitor of aldose reductase. The indole scaffold can form key interactions within the active site of the enzyme, while the acetic acid moiety can interact with the cofactor NADP+.[5] The 3,5-dimethoxybenzyl group at the N1 position of the indole ring is designed to enhance binding affinity and selectivity for the target enzyme.
The proposed mechanism of inhibition involves the binding of the probe to the active site of aldose reductase, thereby preventing the binding of its natural substrate, glucose. This inhibition disrupts the polyol pathway, reducing the accumulation of sorbitol, which is a major contributor to the cellular stress and damage observed in diabetic complications.
Caption: Proposed mechanism of aldose reductase inhibition.
Experimental Protocols
The following protocols provide a framework for characterizing the activity of this compound as a molecular probe for aldose reductase.
Protocol 1: In Vitro Aldose Reductase Inhibition Assay
This assay determines the inhibitory potency of the compound against purified aldose reductase.
Materials:
-
Purified recombinant human aldose reductase
-
DL-glyceraldehyde (substrate)
-
NADPH
-
This compound (test compound)
-
Sodium phosphate buffer (0.1 M, pH 6.2)
-
96-well UV-transparent microplate
-
Microplate spectrophotometer
Procedure:
-
Prepare a stock solution of the test compound in DMSO.
-
In a 96-well plate, add 150 µL of sodium phosphate buffer to each well.
-
Add 10 µL of NADPH solution (final concentration 0.1 mM).
-
Add 10 µL of the test compound solution at various concentrations. Include a vehicle control (DMSO) and a positive control inhibitor.
-
Add 10 µL of the aldose reductase enzyme solution.
-
Incubate the plate at room temperature for 10 minutes.
-
Initiate the reaction by adding 20 µL of DL-glyceraldehyde solution (final concentration 10 mM).
-
Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 10 minutes. This corresponds to the oxidation of NADPH.
-
Calculate the initial reaction rates and determine the IC50 value of the test compound.
Data Analysis:
| Compound | IC50 (µM) |
| This compound | TBD |
| Positive Control (e.g., Epalrestat) | Known Value |
Protocol 2: Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify direct target engagement of the compound with aldose reductase in a cellular environment.
Materials:
-
Cell line expressing aldose reductase (e.g., lens epithelial cells)
-
Complete cell culture medium
-
PBS (phosphate-buffered saline)
-
This compound
-
Protease inhibitor cocktail
-
Apparatus for heating cell lysates (e.g., PCR thermocycler)
-
Equipment for Western blotting (SDS-PAGE, transfer system, antibodies against aldose reductase and a loading control)
Procedure:
-
Culture cells to 80-90% confluency.
-
Treat cells with the test compound or vehicle (DMSO) for a specified time (e.g., 1 hour).
-
Harvest and wash the cells with PBS.
-
Resuspend the cell pellet in PBS containing protease inhibitors and lyse the cells by freeze-thaw cycles.
-
Centrifuge the lysate to remove cell debris.
-
Aliquot the supernatant into PCR tubes and heat them at different temperatures (e.g., 40-70°C) for 3 minutes.
-
Cool the samples to room temperature and centrifuge to pellet the precipitated proteins.
-
Collect the supernatant (soluble protein fraction) and analyze by Western blotting for the presence of aldose reductase.
Expected Outcome: Binding of the compound to aldose reductase is expected to stabilize the protein, leading to a higher melting temperature compared to the vehicle-treated control.
Caption: Cellular Thermal Shift Assay (CETSA) Workflow.
Trustworthiness and Self-Validation
To ensure the reliability of this compound as a molecular probe, a multi-faceted validation approach is crucial.
-
Selectivity Profiling: The compound should be tested against a panel of related enzymes (e.g., other oxidoreductases) to confirm its selectivity for aldose reductase.
-
Structure-Activity Relationship (SAR): Synthesizing and testing closely related analogs, including an inactive control (e.g., a version where the acetic acid group is replaced with a methyl group), can help confirm that the observed biological activity is due to the specific chemical features of the probe.[8]
-
Orthogonal Assays: The findings from the in vitro enzyme assay should be corroborated with cell-based assays that measure downstream effects of aldose reductase inhibition, such as the reduction of sorbitol accumulation under high glucose conditions.
Conclusion
This compound represents a promising molecular probe for the investigation of aldose reductase. Its indole-3-acetic acid scaffold provides a validated starting point for inhibitor design.[5] The systematic application of the protocols outlined in this note will enable researchers to rigorously characterize its potency, selectivity, and mechanism of action, thereby providing a valuable tool for both basic research and drug discovery efforts targeting diabetic complications. The principles of chemical probe validation, including the use of controls and orthogonal assays, are paramount to generating robust and reproducible data.[8]
References
- The Impact of Chemical Probes in Drug Discovery: A Pharmaceutical Industry Perspective. (2016). PubMed.
- Chemical probes and drug leads from advances in synthetic planning and methodology. (n.d.). PMC.
- The importance of chemical probes in molecular and cell biology. (2023). FEBS Network.
- Small-molecule probes from bench to bedside: advancing molecular analysis of drug–target interactions toward precision medicine. (2023). Chemical Society Reviews (RSC Publishing).
- Which Small Molecule?
- INHIBITION OF ENZYMATIC INDOLE-3-ACETIC ACID OXIDATION BY PHENOLS. (n.d.). York University.
- Substituted derivatives of indole acetic acid as aldose reductase inhibitors with antioxidant activity: structure-activity rel
- Use of indole-3-acetic acid derivatives in medicine. (2002).
- Indole-3-acetic acid. (n.d.). Wikipedia.
- Indole-3-acetic acid/diol based pH-sensitive biological macromolecule for antibacterial, antifungal and antioxidant applic
- A solvent free mechanochemical route to indole synthesis. (2025). RSYN Proceedings.
Sources
- 1. pubs.rsyn.org [pubs.rsyn.org]
- 2. Indole-3-acetic acid - Wikipedia [en.wikipedia.org]
- 3. WO2002002110A1 - Use of indole-3-acetic acid derivatives in medicine - Google Patents [patents.google.com]
- 4. Indole-3-acetic acid/diol based pH-sensitive biological macromolecule for antibacterial, antifungal and antioxidant applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. semanticscholar.org [semanticscholar.org]
- 6. The Impact of Chemical Probes in Drug Discovery: A Pharmaceutical Industry Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. network.febs.org [network.febs.org]
- 8. aacrjournals.org [aacrjournals.org]
Troubleshooting & Optimization
Troubleshooting solubility issues with substituted indole acetic acids
[1]
Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Subject: Solubility, Stability, and Handling of Indole-3-Acetic Acid (IAA) and Lipophilic Derivatives (e.g., 5-Bromo-IAA, 5-Chloro-IAA).[1][2][3]
Introduction: The "Hydrophobic Core" Paradox
Welcome. If you are here, you are likely staring at a vial of "dissolved" compound that has just turned into a cloudy suspension upon addition to your media, or you are worried about the toxicity of the DMSO required to keep your substituted indole in solution.
The Core Problem: Indole-3-acetic acid (IAA) and its halogenated derivatives (substituted IAAs) present a classic physicochemical conflict. The indole ring is highly hydrophobic (aromatic), while the acetic acid tail is polar and ionizable (pKa ~4.75).[1]
-
In acidic/neutral water: The molecule remains protonated and uncharged, leading to poor solubility (the hydrophobic ring dominates).[2][4]
-
In alkaline water: The carboxyl group deprotonates, forming a highly soluble salt.[1][2][4]
For substituted IAAs (e.g., 5-bromo-IAA), the addition of halogens significantly increases the LogP (lipophilicity), making aqueous solubility even more difficult than native IAA.[1][2][3]
Module 1: Solvent Selection & Solubility
Q: My compound dissolves in DMSO but crashes out when added to aqueous buffer. Why?
A: You are experiencing "Kinetic Solubility Failure."[1][2] When you add a high-concentration DMSO stock into an aqueous buffer, the dielectric constant of the solvent environment changes instantly.[1][2][3] The hydrophobic indole core seeks to aggregate to minimize water contact before the slow process of mixing can disperse it.
The Fix:
-
Vortex Immediately: Do not let the droplet sit on the surface. Inject the stock into the vortexing buffer.
-
The "Salt Trick" (Preferred): Instead of organic solvents, use in situ salt formation .[1][2] (See Protocol A below).
-
Warm the Buffer: Pre-warm your media/buffer to 37°C before adding the stock.
Solubility Reference Table:
| Solvent | Solubility Limit (IAA) | Solubility Limit (5-Br-IAA) | Notes |
| Water (pH 7) | < 1.5 mg/mL | < 0.5 mg/mL | Poor.[1][2][3][5] Requires heating or sonication; unstable.[1][2][3] |
| Ethanol (100%) | ~50 mg/mL | ~25 mg/mL | Good stock solvent.[1][2] Toxic to cells >0.5%.[1][2][3] |
| DMSO | > 50 mg/mL | > 50 mg/mL | Excellent solvent.[1][2] Freezes at 18°C. Toxic to sensitive cells >0.1%.[1][2][3] |
| 1N NaOH | > 100 mg/mL | > 50 mg/mL | Best for aqueous apps. Forms Na-Salt immediately.[2][3][4] |
| DMF | > 50 mg/mL | > 50 mg/mL | Alternative to DMSO, but generally higher toxicity.[1][2] |
Visualization: Solvent Decision Tree
Use this logic flow to determine the correct solvent system for your specific assay.
Figure 1: Decision matrix for selecting the appropriate solvent system based on biological toxicity constraints and concentration requirements.
Module 2: Advanced Protocols (The "Salt Trick")
Q: How do I prepare a high-concentration stock for animal injection without using DMSO?
A: You must convert the Indole Acetic Acid (free acid) into its Sodium Salt form (Sodium Indole Acetate).[1][4] The salt form is highly water-soluble and eliminates the need for toxic organic carriers.[1][2][3]
Protocol A: Preparation of 10 mg/mL Aqueous Stock (Na-IAA) Target: 10 mL of 10 mg/mL solution.[1][2]
-
Weighing: Weigh 100 mg of IAA (or substituted analog) into a 15 mL conical tube.
-
Solubilization (The Critical Step):
-
Dilution: Slowly add PBS (Phosphate Buffered Saline) or water up to ~9 mL.
-
pH Adjustment:
-
Final Volume: Adjust volume to exactly 10 mL.
-
Sterilization: Pass through a 0.22 µm PES (Polyethersulfone) syringe filter.[1][2]
Module 3: Stability & Storage
Q: My stock solution turned pink/brown after a week. Is it still good?
A: No. Discard it. Indole compounds are electron-rich and highly susceptible to photo-oxidation .[1][2][3] The color change indicates the formation of oxidation byproducts (often methylene-oxindole derivatives or polymerized indoles), which are biologically inactive or potentially toxic.[1][2][3]
Stability Rules:
-
Light is the Enemy: Always use amber glass vials or wrap tubes in aluminum foil.[1][2][4]
-
Temperature:
-
Powder: Store at -20°C (stable for years).
-
Solutions: Store at -20°C. Avoid repeated freeze-thaw cycles. Aliquot your stocks!
-
-
Freshness: Aqueous solutions (even salts) oxidize faster than DMSO stocks.[1][2][4] Ideally, prepare aqueous dilutions fresh on the day of the experiment.
Module 4: Experimental Workflow Visualization
The following diagram illustrates the correct handling pipeline to ensure sterility and stability.
Figure 2: Step-by-step workflow for preparing sterile, stable IAA solutions.
References & Grounding
Sources
- 1. Indole-3-acetic acid | 87-51-4 [chemicalbook.com]
- 2. Showing Compound 1H-Indole-3-acetic acid (FDB000933) - FooDB [foodb.ca]
- 3. Indole-3-acetic acid - Wikipedia [en.wikipedia.org]
- 4. Indole-3-Acetic Acid | C10H9NO2 | CID 802 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. lookchem.com [lookchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Indole-3-Acetic Acid (IAA) Synthesis & Purification
Case ID: IAA-SYN-001 Status: Active Support Tier: Level 3 (Senior Application Scientist) Subject: Identification and Remediation of Common Byproducts in IAA Synthesis
Welcome to the Technical Support Center
You have reached the advanced troubleshooting hub for Indole-3-Acetic Acid (IAA) production. Whether you are synthesizing IAA chemically via indole alkylation or bioproducing it using microbial fermentation (E. coli, Pseudomonas, or fungal strains), purity is the primary bottleneck.
This guide is structured to address the causality of impurities. We do not just identify the peak; we explain why the reaction took that pathway and how to steer it back.
Module 1: Chemical Synthesis Troubleshooting
Primary Workflow: Indole Alkylation (Reaction of Indole with Glycolic Acid or Chloroacetic Acid).[1][2]
In chemical synthesis, the most persistent issue is Regioselectivity . The indole ring has two nucleophilic sites: the Nitrogen (N1) and the Carbon-3 (C3). You want C3-alkylation (IAA), but thermodynamics and base strength often favor N-alkylation (1-IAA).
Diagnostic Q&A
Q1: My final product is an oily residue rather than a white crystalline solid. What happened?
-
Diagnosis: You likely have a mixture of 1-Indoleacetic acid (N-alkylated) and unreacted indole.
-
The Mechanism: The pKa of the indole N-H is ~16.[3] If you used a strong base (like NaH) in a polar aprotic solvent (DMF), you deprotonated the nitrogen completely, creating a hard nucleophile that attacks the alkyl halide at the N-position.
-
Corrective Action:
-
Switch Mechanisms: Use a Grignard reagent (Indole-MgBr) or KOH at high temperatures (250°C with glycolic acid). The Grignard intermediate favors C3 attack due to the coordination of the Magnesium.
-
Purification: N-alkylated byproducts are often less polar than the free acid C3-IAA. Use column chromatography (Silica) with a gradient of Hexane:Ethyl Acetate.
-
Q2: I see a "doublet" impurity in my NMR spectrum near the aromatic region.
-
Diagnosis: This is often Indole-3-glyoxylic acid or oxidative dimers.
-
The Mechanism: If the reaction temperature fluctuates or atmospheric oxygen is present, the indole ring is susceptible to oxidation at the C3 position before alkylation, or oxidative coupling (dimerization) occurs.
-
Corrective Action: Maintain a strict inert atmosphere (Argon/Nitrogen) and degas all solvents.
Visualizing the Chemical Divergence
Figure 1: The regioselectivity bifurcation in chemical synthesis. Path B is the desired route for IAA.
Module 2: Microbial Biosynthesis Troubleshooting
Primary Workflow: Tryptophan-dependent fermentation.
In biological systems, "byproducts" are usually shunt metabolites . The bacteria or fungi divert the flux away from IAA towards dead-end alcohols or alternative storage forms.
Diagnostic Q&A
Q1: My Salkowski test is bright pink, but HPLC shows very low IAA yield.
-
Diagnosis: False Positive caused by Indole-3-pyruvic acid (IPA) or Tryptamine (TAM) .
-
The Mechanism: The Salkowski reagent (FeCl3/HCl) reacts with the indole ring. It is not specific to the acetic acid side chain. IPA is an unstable intermediate that degrades spontaneously, often confusing quantification.
-
Corrective Action: Do not rely on colorimetric assays for process optimization. Use HPLC (see Module 3). If IPA accumulation is high, your strain may lack sufficient indole-3-pyruvate decarboxylase (IPDC) activity.
Q2: The culture broth has turned dark brown/black.
-
Diagnosis: Polymerization of indole compounds (Melanin-like formation) or oxidation of Indole-3-acetaldehyde .
-
The Mechanism: Excess Tryptophan that is not converted to IAA often degrades into quinone-like structures that polymerize. This is common in long fermentations (>72h) without anti-oxidants.
-
Corrective Action: Harvest earlier (stationary phase). Add ascorbic acid to the extraction buffer to prevent oxidation during workup.
Q3: I am detecting a large peak eluting after IAA in Reverse Phase HPLC.
-
Diagnosis: This is likely Tryptophol (TOL) .
-
The Mechanism: In the IPA pathway, the intermediate Indole-3-acetaldehyde can be oxidized to IAA (by dehydrogenase) or reduced to Tryptophol (by reductase). Under anaerobic or reducing conditions, the cell favors alcohol production (TOL) over acid production (IAA).
-
Corrective Action: Increase aeration (Dissolved Oxygen) in your bioreactor to favor the oxidative pathway toward IAA.
Visualizing the Biological Pathways
Figure 2: The metabolic flux of Tryptophan. Note the divergence at Indole-3-acetaldehyde (IAAld) where flux splits between IAA (target) and TOL (byproduct).
Module 3: Analytical Validation
You cannot fix what you cannot measure. The following table outlines the retention characteristics of common impurities using a standard C18 Reverse Phase HPLC method.
Standard Protocol:
-
Column: C18 (150mm x 4.6mm, 5µm)
-
Mobile Phase: A: Water + 0.1% Acetic Acid | B: Acetonitrile
-
Gradient: 10% B to 50% B over 20 mins.
-
Detection: UV 280nm (Excitation) / 350nm (Emission for Fluorescence)[4][5][6][7]
| Compound | Abbr. | Relative Retention | UV Characteristics | Origin |
| Tryptophan | Trp | 1.00 (Ref) | 280nm | Precursor |
| Tryptamine | TAM | ~1.2 | 280nm | Decarboxylation Byproduct |
| Indole-3-acetamide | IAM | ~1.5 | 280nm | Pathway Intermediate |
| Indole-3-acetic acid | IAA | ~1.8 | 280nm | Target |
| Tryptophol | TOL | ~2.1 | 280nm | Reduction Byproduct (Low O2) |
| Indole-3-acetonitrile | IAN | ~2.5 | 280nm | Pathway Intermediate |
| Indole | IND | ~2.8 | 260-280nm | Degradation/Precursor |
Critical QC Check: If you suspect 1-IAA (N-alkylated) contamination from chemical synthesis, it will typically elute later than 3-IAA due to the loss of the polar N-H bond, making the molecule more hydrophobic.
References
-
Spaepen, S., & Vanderleyden, J. (2011). Auxin and plant-microbe interactions. Cold Spring Harbor Perspectives in Biology. Link
-
Patten, C. L., & Glick, B. R. (1996). Bacterial biosynthesis of indole-3-acetic acid. Canadian Journal of Microbiology. Link
-
Szkop, M., & Bielawski, W. (2013).[6] A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. Antonie van Leeuwenhoek.[6] Link
-
Sundberg, R. J. (1996). Indoles.[2][3][4][8][9][10] Academic Press. (Foundational text on Indole chemistry and alkylation regioselectivity).
-
Organic Syntheses. (1964). Indole-3-acetic Acid.[11][4][5][7][9][12][13][14][15] Organic Syntheses, Coll. Vol. 5, p.654. Link
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. US2701250A - Process of producing indole-3-acetic acids - Google Patents [patents.google.com]
- 3. youtube.com [youtube.com]
- 4. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. jabonline.in [jabonline.in]
- 7. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. academic.oup.com [academic.oup.com]
- 10. mdpi.com [mdpi.com]
- 11. tandfonline.com [tandfonline.com]
- 12. Indole-3-acetic acid - Wikipedia [en.wikipedia.org]
- 13. Determination of indole-3-acetic acid, tryptophan and other indoles in must and wine by high-performance liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Inactivity of Oxidation Products of Indole-3-acetic Acid on Ethylene Production in Mung Bean Hypocotyls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Indole Stability & Degradation Prevention
Topic: Prevention of degradation of indole compounds during experiments Audience: Researchers, Scientists, and Drug Development Professionals Status: Active Guide
Introduction: The Indole Paradox
Indole scaffolds are ubiquitous in pharmaceuticals (e.g., Tryptans, Indomethacin) and endogenous signaling molecules (e.g., Serotonin, Auxin). However, the very feature that makes them biologically active—their electron-rich
As a researcher, you are likely facing one of three scenarios:
-
Color Change: Your white solid has turned pink, brown, or black.
-
Yield Loss: Your crude reaction mixture became a polymeric gum during acid workup.
-
Ghost Peaks: Your LC-MS shows dimers or oxidation products that shouldn't be there.
This guide deconstructs these failure modes using mechanistic organic chemistry and provides field-proven protocols to prevent them.
Module 1: Oxidative Instability (The "Pink/Brown" Syndrome)
The Mechanism
Indoles are electron-rich heterocycles (10
-
Radical Attack: Radical species (ROS) extract a hydrogen atom (typically from N1 or C3), creating an indolyl radical.
-
Outcome: This radical couples with oxygen or other indoles, leading to indoxyls , isatins (often red/orange), or melanin-like oligomers (brown/black).
Troubleshooting & Prevention
Q: My indole stock solution turned pink overnight. Is it still usable? A: Likely not for quantitative assays. The pink color usually indicates the formation of isatin or di-indoles. Even trace oxidation can act as a radical initiator, accelerating further degradation.
Protocol: The "Zero-Oxidation" Solubilization System Use this protocol for expensive standards or long-term storage.
-
Solvent Choice: Use anhydrous DMSO or Methanol. Avoid ethers (THF/Ether) as they form peroxides which rapidly oxidize indoles.
-
Degassing (Essential): Sparge the solvent with Argon or Nitrogen for 10–15 minutes before adding the solid indole.
-
Add Antioxidant (Optional but Recommended):
-
Add 0.1% (w/v) Ascorbic Acid or BHT (Butylated hydroxytoluene) if your downstream assay permits.
-
Why? These act as "sacrificial" radical scavengers, reacting with ROS faster than the indole ring.
-
-
Storage: Store at -20°C or -80°C in amber glass vials.
Module 2: Acid-Catalyzed Polymerization (The "Polymer Gum" Issue)
The Mechanism
This is the most common cause of yield loss during synthesis workup.
-
C3 Protonation: The C3 position of indole is highly nucleophilic (enamine-like). In the presence of acid (
), C3 is protonated to form an iminium cation. -
Electrophilic Attack: This cation is a strong electrophile. It is immediately attacked by a neutral indole molecule.
-
Result: A dimer (3,3'-diindolylmethane) is formed. This process repeats, leading to trimers and polymeric gums.
Visualization: Acid-Catalyzed Dimerization Pathway
Caption: Mechanism of acid-catalyzed indole dimerization. Protonation at C3 creates an electrophile that reacts with neutral indole.
Troubleshooting & Prevention
Q: I lost my product after washing the organic layer with 1M HCl. What happened? A: You likely triggered acid-catalyzed oligomerization. Indoles should generally not be subjected to strong acid washes unless electron-withdrawing groups (e.g., -NO2, -CO2R) are present on the ring to deactivate it.
Protocol: The "Buffered Workup" for Indoles
-
Quenching: Never quench an indole reaction into strong acid. Pour into Saturated
(mildly acidic, pH ~5) or Saturated (basic, pH ~8). -
Extraction: Use neutral solvents (EtOAc, DCM).
-
Drying: Use
or . Avoid acidic drying agents like unbuffered silica gel or acidic alumina. -
Chromatography: If purifying on Silica Gel (which is slightly acidic), add 1% Triethylamine (Et3N) to your eluent system. This neutralizes the silica's acidic sites and prevents on-column degradation (streaking).
Module 3: Photochemical Degradation (Light Sensitivity)
The Mechanism
Indoles, especially Indole-3-Acetic Acid (IAA) and Tryptophan, are potent UV/Vis chromophores.
-
Excitation: UV light excites the indole to a singlet state (
), which can intersystem cross to a triplet state. -
Reaction: The excited state can eject an electron (photoionization) or react with singlet oxygen (
), leading to ring cleavage (kynurenine pathway) or decarboxylation.
Data: Stability Comparison
| Condition | Half-Life ( | Observation |
| Dark / 4°C / Argon | > 6 Months | Stable. No color change. |
| Ambient Light / RT / Air | 2–5 Days | Slight yellowing. |
| Direct UV / RT / Air | < 2 Hours | Rapid browning. High degradation. |
| Acidic (pH < 3) / RT | < 30 Minutes | Formation of insoluble gum (dimers). |
Troubleshooting & Prevention
Q: My Indole-3-Acetic Acid (IAA) potency drops in plant culture media. A: IAA is notoriously photolabile. In culture media, riboflavin (often present) acts as a photosensitizer, accelerating IAA destruction under grow lights.
Protocol: Protecting Photosensitive Indoles
-
Physical Shielding: Wrap all flasks, columns, and autosampler vials in aluminum foil . Use amber glassware exclusively.
-
Filter Sterilization: Do not autoclave IAA or Tryptophan solutions if possible; heat + pressure can induce breakdown. Use 0.22 µm syringe filters .
-
LC-MS Analysis: Use "Black coated" or amber autosampler vials. Set the autosampler temperature to 4°C.
Module 4: Analytical Artifacts (LC-MS/NMR)
Q: I see a "Ghost Peak" at [M+14] or [M+16] in my LC-MS. A:
-
[M+16]: Likely an N-oxide or C3-hydroxylation (Oxidation).
-
[M+14]: Could be methylation (if using MeOH/Acid) or a specific oxidation artifact (formylation).
-
[2M+H]: Dimer formation in the source or on the column.
Protocol: Stabilizing Indoles for Analysis
-
Mobile Phase: Avoid TFA (Trifluoroacetic acid) if your indole is highly acid-sensitive. Use Formic Acid (0.1%) or Ammonium Acetate (10mM) instead.
-
Solvent: Do not leave indoles dissolved in
(Chloroform) for NMR for extended periods. Chloroform naturally decomposes to form trace HCl (acid) and Phosgene, which will destroy the indole.-
Fix: Filter
through basic alumina before use or use .
-
Summary Decision Matrix
Use this logic flow to determine the correct handling for your specific indole derivative.
Caption: Decision matrix for determining handling rigor based on indole substitution.
References
- Sundberg, R. J. (1996). The Chemistry of Indoles. Academic Press. (Foundational text on indole reactivity and C3 nucleophilicity).
-
BenchChem Technical Support. (2025). Improving the Stability of Indole Compounds in Solution. Retrieved from
-
Sigma-Aldrich (Merck). Indole-3-acetic acid Product Information & Stability. Retrieved from
-
Luo, Y., et al. (2014). Screening methods to identify indole derivatives that protect against reactive oxygen species induced tryptophan oxidation. Journal of Pharmaceutical Sciences. Retrieved from
-
Bent, D. V., & Hayon, E. (1975). Excited state chemistry of aromatic amino acids and related peptides. III. Tryptophan.[1][2][3] Journal of the American Chemical Society. (Mechanism of photoionization).
-
Waters Corporation. LC-MS Troubleshooting: Ghost Peaks and Degradation. Retrieved from
Sources
Validation & Comparative
A Senior Application Scientist's Guide to the Reproducible Synthesis of Indole-3-Acetic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Indole-3-acetic acid (IAA) and its derivatives are a cornerstone of chemical research, with applications ranging from plant biology to medicinal chemistry and drug development. The indole scaffold is a privileged structure in numerous natural products and pharmaceuticals. However, the synthesis of these vital compounds can be fraught with challenges of reproducibility, yield, and scalability. This guide provides an in-depth, comparative analysis of established and modern synthetic methods for preparing IAA derivatives, offering field-proven insights and detailed protocols to empower researchers in their synthetic endeavors.
Executive Summary: A Comparative Overview of Synthetic Strategies
The selection of a synthetic route to a specific indole-3-acetic acid derivative is a critical decision that hinges on factors such as the desired substitution pattern, functional group tolerance, scalability, and, crucially, reproducibility. This guide delves into the nuances of several key synthetic methodologies, providing a comparative framework to aid in this selection process.
| Synthetic Method | Key Features & Starting Materials | Typical Yields | Reproducibility & Scalability |
| Direct Alkylation of Indole | Simple, one-step reaction of indole with glycolic acid. | 87-93% for unsubstituted IAA.[1] | High for unsubstituted IAA; scalability demonstrated in autoclave reactions.[1] |
| Fischer Indole Synthesis | Versatile, from arylhydrazines and aldehydes/ketones. | Moderate to excellent, but can be sensitive to reaction conditions.[2] | Generally good, but can be affected by substrate and acid catalyst choice.[3][4] |
| Bischler-Möhlau Synthesis | Forms 2-aryl-indoles from α-bromo-acetophenones and anilines. | Historically low and inconsistent, but modern modifications (e.g., microwave) show improvement.[5][6] | Can be challenging due to harsh conditions and potential for side products.[5] |
| Madelung Synthesis | Intramolecular cyclization of N-phenylamides at high temperatures. | Can be high, with some examples reporting yields up to 81%.[7] | Traditionally requires harsh conditions, but modern modifications have improved practicality.[7] |
| Hemetsberger-Knittel Synthesis | Thermal decomposition of 3-aryl-2-azido-propenoic esters. | Typically above 70%.[8] | Good, but limited by the stability and synthesis of the starting azide.[8] |
| Nenitzescu Synthesis | Forms 5-hydroxyindoles from benzoquinones and β-aminocrotonic esters. | Highly variable, dependent on substrates and conditions.[9][10] | Can be challenging to control and may lead to byproducts.[9] |
| Larock Indole Synthesis | Palladium-catalyzed heteroannulation of o-iodoanilines and alkynes. | Good to excellent yields for a wide variety of indoles. | Good, but catalyst cost and removal can be a concern for scalability. |
Foundational Strategies: Building the Indole Core
The classical methods for indole synthesis have remained relevant for over a century due to their versatility and broad substrate scope. Understanding the mechanistic underpinnings of these reactions is crucial for troubleshooting and optimizing syntheses for reproducibility.
The Fischer Indole Synthesis: A Workhorse for Diverse Derivatives
The Fischer indole synthesis, first reported in 1883, is arguably the most widely used method for constructing the indole nucleus.[11] It involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and an aldehyde or ketone.[12]
Mechanism and Rationale:
The reaction proceeds through a[9][9]-sigmatropic rearrangement of the enamine tautomer of the hydrazone. The choice of acid catalyst (Brønsted or Lewis acids) is critical and can significantly impact the reaction's success and reproducibility.[11] The reaction's robustness allows for the synthesis of a wide array of substituted indoles, making it a go-to method for generating diverse libraries of IAA derivatives. For instance, halogenated indole-3-acetic acids, which are of interest for their biological activities, have been successfully synthesized using this method.[13]
Figure 1: Simplified workflow of the Fischer Indole Synthesis.
Reproducibility Considerations: The reproducibility of the Fischer indole synthesis can be influenced by the purity of the starting materials, the choice and concentration of the acid catalyst, and the reaction temperature. For some substrates, the reaction can be sensitive, leading to variations in yield and the formation of side products.[2] Careful optimization of these parameters is key to achieving consistent results.
The Bischler-Möhlau Synthesis: Access to 2-Arylindoles
The Bischler-Möhlau synthesis provides a route to 2-arylindoles through the reaction of an α-bromoacetophenone with an excess of aniline.[5] While historically plagued by harsh reaction conditions and inconsistent yields, modern modifications, such as the use of microwave irradiation, have significantly improved its practicality and reproducibility.[6]
Mechanism and Rationale: The reaction involves the initial formation of an α-anilinoacetophenone, which then reacts with a second equivalent of aniline to form an intermediate that cyclizes to the indole. The excess aniline acts as both a reactant and a solvent.
Figure 2: Simplified workflow of the Bischler-Möhlau Indole Synthesis.
Reproducibility Considerations: The original Bischler-Möhlau synthesis is known for its lack of reproducibility due to the high temperatures and strong acids often employed, which can lead to charring and the formation of numerous byproducts.[5] The use of microwave-assisted synthesis has been shown to provide more consistent results and higher yields in shorter reaction times.[14]
The Madelung Synthesis: A High-Temperature Cyclization
The Madelung synthesis involves the intramolecular cyclization of an N-phenylamide at high temperatures using a strong base.[7] This method is particularly useful for the synthesis of 2-substituted and 2,3-disubstituted indoles that may be difficult to access through other routes.
Mechanism and Rationale: The reaction proceeds via the deprotonation of the nitrogen of the amide and the benzylic position of the ortho-alkyl group, followed by an intramolecular nucleophilic attack of the resulting carbanion on the amide carbonyl.
Figure 3: Simplified workflow of the Madelung Synthesis.
Reproducibility Considerations: The high temperatures and strong bases traditionally required for the Madelung synthesis can limit its reproducibility and functional group tolerance.[7] However, modifications using organolithium bases or other strong, non-nucleophilic bases at lower temperatures have been developed, leading to improved yields and reproducibility.
Modern Approaches: Palladium-Catalyzed Syntheses
The advent of transition-metal catalysis has revolutionized indole synthesis, offering milder reaction conditions and broader functional group tolerance compared to many classical methods.
The Larock Indole Synthesis: A Powerful Palladium-Catalyzed Annulation
The Larock indole synthesis is a palladium-catalyzed reaction between an o-iodoaniline and a disubstituted alkyne to form a 2,3-disubstituted indole. This method is highly versatile and allows for the synthesis of a wide range of complex indole derivatives with good to excellent yields.
Mechanism and Rationale: The catalytic cycle involves oxidative addition of the o-iodoaniline to a Pd(0) species, followed by alkyne insertion and reductive elimination to form the indole ring. The choice of ligands on the palladium catalyst can influence the efficiency and regioselectivity of the reaction.
Reproducibility Considerations: The Larock synthesis is generally considered to be a reproducible method. However, the cost of the palladium catalyst and the need for careful control of reaction conditions to avoid side reactions can be drawbacks for large-scale synthesis. The purity of the starting materials and the exclusion of oxygen are critical for achieving consistent results.
Specialized Syntheses for Functionalized IAA Derivatives
For certain substitution patterns, specialized indole syntheses offer distinct advantages in terms of yield and regioselectivity.
The Nenitzescu Indole Synthesis: Access to 5-Hydroxyindoles
The Nenitzescu synthesis is a valuable method for the preparation of 5-hydroxyindole derivatives, which are important precursors for various biologically active compounds. The reaction involves the condensation of a benzoquinone with a β-aminocrotonic ester.[10]
Reproducibility Considerations: The Nenitzescu reaction can be sensitive to reaction conditions, and yields can be variable.[9] The reaction is often accompanied by the formation of byproducts, making purification challenging. Careful control of temperature, solvent, and stoichiometry is essential for achieving reproducible results. The use of Lewis acid catalysts can sometimes improve yields and selectivity.[15]
The Hemetsberger-Knittel Synthesis: A Route to Indole-2-carboxylates
The Hemetsberger-Knittel synthesis provides a route to indole-2-carboxylic esters via the thermal decomposition of 3-aryl-2-azido-propenoic esters.[8] These indole-2-carboxylates can then be further elaborated to the corresponding indole-3-acetic acid derivatives.
Reproducibility Considerations: This method typically provides good yields (often >70%).[8] However, the synthesis and stability of the starting azido esters can be challenging, which may limit the overall reproducibility and practicality of this route.
Experimental Protocols: A Guide to Practice
To ensure the highest degree of reproducibility, detailed and validated experimental protocols are essential. The following protocols are provided as examples for the synthesis of indole-3-acetic acid and a substituted derivative.
Protocol 1: Synthesis of Indole-3-Acetic Acid via Direct Alkylation[1]
This method is highly reproducible for the synthesis of unsubstituted indole-3-acetic acid and is suitable for large-scale production.
Materials:
-
Indole (3.00 moles)
-
Potassium hydroxide (85%, 4.1 moles)
-
Glycolic acid (70% aqueous solution, 3.3 moles)
-
3 L stainless steel rocking autoclave
Procedure:
-
Charge the autoclave with potassium hydroxide and indole.
-
Gradually add the aqueous glycolic acid.
-
Seal the autoclave and heat to 250 °C with rocking for approximately 18 hours.
-
Cool the reaction mixture to below 50 °C and add 500 mL of water.
-
Rock the autoclave at 100 °C for 30 minutes to dissolve the potassium indole-3-acetate.
-
Cool the aqueous solution to 25 °C, remove it from the autoclave, and dilute with water to a total volume of 3 L.
-
Extract the solution with 500 mL of ether to remove any unreacted indole.
-
Acidify the aqueous phase at 20–30 °C with 12N hydrochloric acid and then cool to 10 °C.
-
Collect the precipitated indole-3-acetic acid by filtration, wash with cold water, and dry.
Expected Yield: 87–93%
Protocol 2: General Procedure for the Synthesis of Substituted Indole-3-Acetic Acids
This protocol describes a general two-step synthesis of substituted indole-3-acetic acids starting from the corresponding substituted indoles.
Materials:
-
Substituted indole (5.0 mmol)
-
Acylating reagent (e.g., acetic anhydride, 10.0 mmol)
-
Catalyst (e.g., zinc chloride, 23.0 mmol)
-
Solvent (e.g., 1,2-dichloroethane, 10.0 mL)
-
Morpholine (18.5 mmol)
-
Sulfur (12.5 mmol)
-
Methanol
-
70% Ethanol
-
15% Sodium hydroxide solution
Procedure:
-
To a dry three-necked flask, add the substituted indole, catalyst, and solvent.
-
Slowly add the acylating reagent and reflux the mixture for 4-8 hours.
-
Pour the reaction mixture into ice water, separate the organic phase, and remove the solvent under reduced pressure to obtain the 1,3-diacetyl substituted indole intermediate.
-
To the crude intermediate, add morpholine and sulfur and reflux for 3-9 hours.
-
After the rearrangement is complete, add methanol to dissolve the product, decolorize with activated carbon, and filter.
-
To the cooled filtrate, add a mixture of 70% ethanol and 15% sodium hydroxide solution and reflux for 1-4 hours for hydrolysis.
-
After the reaction is complete, filter, and remove the solvent under reduced pressure.
-
Add water and acidify with dilute acid to a pH of 1-2 to precipitate the product.
-
Collect the solid by filtration, wash with water until neutral, and recrystallize.
Expected Yield: 61–90%
Conclusion: Navigating the Synthetic Landscape
The synthesis of indole-3-acetic acid derivatives is a rich and diverse field, with a variety of methods available to the modern chemist. While classical methods like the Fischer indole synthesis remain highly valuable for their versatility, modern palladium-catalyzed reactions such as the Larock synthesis offer milder conditions and broader functional group tolerance. The choice of the optimal synthetic route will always depend on the specific target molecule and the desired scale of the synthesis.
This guide has provided a comparative overview of the most common and reproducible methods, along with practical insights and detailed protocols. By understanding the mechanistic principles, potential pitfalls, and optimization strategies for each method, researchers can confidently and reproducibly synthesize the indole-3-acetic acid derivatives required for their scientific endeavors.
References
- Hemetsberger, H.; Knittel, D.
- A Comparative Guide to Indole Synthesis: Classic Routes Versus Modern Methods. BenchChem.
- Exploration of the Divergent Outcomes for the Nenitzescu Reaction of Piperazinone Enaminoesters. Molecules2023, 28(8), 3362.
- Optimizing reaction conditions for Nenitzescu synthesis of 5-hydroxyindoles. BenchChem.
- Bischler–Möhlau indole synthesis. Wikipedia.
- Nenitzescu Synthesis of 5‐Hydroxyindoles with Zinc, Iron and Magnesium Salts in Cyclopentyl Methyl Ether. ChemistryOpen2018, 7(9), 713-717.
- Nenitzescu indole synthesis. Wikipedia.
- A concise flow synthesis of indole-3-carboxylic ester and its derivatisation to an auxin mimic. Beilstein J. Org. Chem.2017, 13, 2549–2560.
- A concise flow synthesis of indole-3-carboxylic ester and its derivatisation to an auxin mimic. Beilstein Journal of Organic Chemistry.
- Design, Synthesis, and Evaluation of Novel Auxin Mimic Herbicides. J. Agric. Food Chem.2016, 64(18), 3533–3537.
- Synthesis and Biological Activities of 4-Chloroindole-3-acetic Acid and Its Esters. Bioscience, Biotechnology, and Biochemistry1994, 58(5), 923-927.
- comparing Fischer indole synthesis with other indole synthesis methods (e.g., Reissert, Madelung). BenchChem.
- (PDF) Bischler Indole Synthesis.
- HFIP-Promoted Bischler Indole Synthesis under Microwave Irradi
- Bischler–Möhlau indole synthesis | 5 Publications | 202 Cit
- Large scale production of indole-3-acetic acid and evaluation of the inhibitory effect of indole-3-acetic acid on weed growth. Sci Rep2021, 11, 12981.
- Indole-3-acetic Acid. Organic Syntheses1964, 44, 64.
- Biosynthesis of the Halogenated Auxin, 4-Chloroindole-3-Acetic Acid. Plant Physiology2014, 166(3), 1271–1280.
- New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules2010, 15(4), 2491–2498.
- New 3H-indole synthesis by Fischer's method. Part I. PubMed.
- Möhlau‐Bischler indole synthesis. | Download Scientific Diagram.
- Fischer indole synthesis in the absence of a solvent. SciSpace.
- Madelung synthesis. Wikipedia.
- A Comparative Guide to Indole Synthesis: The Fischer Method vs.
- Characterization and synthesis of indole-3-acetic acid in plant growth promoting Enterobacter sp. RSC Advances2021, 11(49), 30934-30942.
- Large scale production of indole-3-acetic acid and evaluation of the inhibitory effect of indole-3-acetic acid on weed growth.
- Carboxylic Acids as Versatile Precursors: Advances in Decarboxylation Strategies for Modern Organic Synthesis. ACS Omega2023, 8(4), 3687–3708.
- Synthesis and Degradation of the Phytohormone Indole-3-Acetic Acid by the Versatile Bacterium Paraburkholderia xenovorans LB400 and Its Growth Promotion of Nicotiana tabacum Plant. Int. J. Mol. Sci.2023, 24(24), 17495.
- Indole-3-Acetic Acid Is Synthesized by the Endophyte Cyanodermella asteris via a Tryptophan-Dependent and -Independent Way and Mediates the Interaction with a Non-Host Plant. J. Fungi2021, 7(3), 205.
- New Insights into Structural and Functional Roles of Indole-3-acetic acid (IAA): Changes in DNA Topology and Gene Expression in Bacteria. Int. J. Mol. Sci.2019, 20(14), 3553.
- Indole-3-Acetic Acid Is Synthesized by the Endophyte Cyanodermella asteris via a Tryptophan-Dependent and -Independent Way and Mediates the Interaction with a Non-Host Plant. MDPI.
- Eric A. Stahlberg. Google Scholar.
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- 3. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]
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- 10. Nenitzescu indole synthesis - Wikipedia [en.wikipedia.org]
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- 15. pdf.benchchem.com [pdf.benchchem.com]
Structure-Activity Relationship (SAR) Studies of Indole-3-Acetic Acid Analogs
Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Indole-3-acetic acid (IAA) is the archetypal auxin, a master regulator of plant development.[1][2] However, its utility in agricultural biotechnology and chemical biology is limited by rapid metabolic instability and complex transport dynamics. This guide analyzes the Structure-Activity Relationship (SAR) of IAA and its synthetic analogs (NAA, 2,4-D, Picloram). By dissecting the molecular interaction between these ligands and the TIR1/AFB F-box receptors, we provide a roadmap for designing stable, high-affinity auxin mimics. We contrast the "molecular glue" mechanism of natural auxin with the distinct pharmacological profiles of herbicidal analogs.
The Pharmacophore: Defining the Auxin Motif
The classical definition of an auxin was functional (ability to induce cell elongation). Modern SAR studies, grounded in the crystal structure of the TIR1-Aux/IAA complex, define the pharmacophore based on receptor binding requirements.
Core Structural Requirements
-
Planar Aromatic Scaffold:
-
Carboxyl Acid Head Group:
-
Essential for electrostatic interaction with the conserved Arginine (Arg403 in AtTIR1) at the bottom of the receptor pocket.
-
Bioisosteres:[2] Tetrazoles and sulfonamides have been successfully used to replace the carboxyl group to alter transport properties while maintaining receptor binding.
-
-
Spatial Distance (The 0.55 nm Rule):
-
The distance between the fractional positive charge on the aromatic ring and the negative charge of the carboxyl group is critical (~0.55 nm separation).
-
Side Chain Length: Extension of the side chain by methylene groups generally reduces activity unless the plant can metabolize it back to the active form (e.g., via
-oxidation).
-
-
Halogenation & Substitution:
-
Metabolic Blockade: Halogens (Cl, F) at specific positions (e.g., C5 or C7 on indole; C2, C4 on phenyl) block enzymatic hydroxylation, significantly increasing half-life.
-
Lipophilicity: Increases membrane permeability (passive diffusion) but alters transport by PIN efflux carriers.
-
Comparative Analysis: IAA vs. Synthetic Alternatives
This section objectively compares IAA with its three most significant analogs: 2,4-D (herbicide), NAA (rooting agent), and Picloram (selective herbicide).
Indole-3-Acetic Acid (IAA)[1][2][4][6]
-
Nature: Endogenous ligand.
-
Receptor Affinity: High affinity for TIR1 (
~10–50 nM). -
Stability: Low. Rapidly degraded by oxidation and conjugation. Half-life in minutes to hours.
-
Transport: Highly regulated polar auxin transport (PAT) via AUX1 (influx) and PIN (efflux) carriers.
-
Use Case: Fundamental research; tissue culture (requires frequent replenishment).
2,4-Dichlorophenoxyacetic Acid (2,4-D)[1][4][5][6][7][8][9][10][11][12][13]
-
Nature: Synthetic herbicide.
-
Receptor Affinity: Lower affinity for TIR1 than IAA (
~100–500 nM), but compensates via stability. -
Stability: High. Resistant to indole-oxidizing enzymes. Half-life in days/weeks.[6]
-
Transport: "Auxin trapping." It enters cells via influx carriers (or diffusion) but is a poor substrate for PIN efflux carriers. This leads to intracellular accumulation to toxic levels.
-
Use Case: Selective herbicide for broadleaf weeds; induction of somatic embryogenesis.
1-Naphthaleneacetic Acid (NAA)
-
Nature: Synthetic rooting agent.
-
Receptor Affinity: Moderate (
~50–200 nM). -
Stability: Moderate/High. More stable than IAA but less persistent than 2,4-D.
-
Transport: Lipophilic. Diffuses freely across membranes, largely bypassing influx carriers.
-
Use Case: Root induction in horticulture; spatial rescue of auxin phenotypes in research.
Picloram
-
Nature: Pyridine herbicide.[4]
-
Receptor Affinity: Selective. Binds preferentially to AFB5 rather than TIR1.
-
Stability: Very High. Persistent in soil and tissue.
-
Use Case: Control of woody plants; tool for dissecting specific receptor isoform functions.
Mechanistic Insight: The "Molecular Glue" Pathway
Auxin acts as a "molecular glue" that stabilizes the interaction between the F-box protein (TIR1/AFB) and the repressor protein (Aux/IAA). This is a unique pharmacological mechanism where the ligand completes the receptor surface rather than inducing a conformational change.
Figure 1: The Nuclear Auxin Signaling Pathway. The ligand (IAA or analog) bridges the gap between the E3 Ligase (TIR1) and the Repressor (Aux/IAA), triggering the repressor's destruction.
Experimental Protocols
To validate SAR predictions, the following self-validating protocols are recommended.
Protocol A: Root Growth Inhibition Assay (High Throughput)
Purpose: Rapid determination of biological potency (
-
Preparation: Sterilize Arabidopsis thaliana (Col-0) seeds. Stratify at 4°C for 2 days.
-
Growth: Plate seeds on vertical 0.5x MS agar square plates (1% sucrose). Grow for 5 days at 22°C (16h light/8h dark).
-
Transfer: Transfer seedlings to new plates supplemented with the auxin analog (Range: 0, 10 nM, 100 nM, 1 µM, 10 µM). Include IAA as a positive control and solvent-only (DMSO) as negative.
-
Measurement: Mark root tip position at time of transfer (
). Incubate vertically for 3 days. Measure new growth ( ). -
Analysis: Plot relative root length (% of control) vs. log[Concentration]. Calculate
.-
Validation: 2,4-D should show a lower
(higher potency) than IAA in long-term assays due to stability, despite lower receptor affinity.
-
Protocol B: DR5:GUS Reporter Assay (Transcriptional Activation)
Purpose: Assess the ability of the analog to trigger the transcriptional machinery. Principle: The DR5 promoter consists of synthetic auxin response elements (AuxREs) driving the GUS reporter.
-
Material: Use DR5:GUS transgenic lines.[7]
-
Treatment: Incubate 5-day-old seedlings in liquid MS medium containing the analog (e.g., 1 µM) for a defined short period (e.g., 2–4 hours) to minimize metabolism effects.
-
Staining: Vacuum infiltrate with X-Gluc solution (1 mM X-Gluc, 50 mM NaPO4 buffer, 0.1% Triton X-100). Incubate at 37°C overnight.
-
Clearing: Remove chlorophyll using 70% ethanol series.
-
Quantification: Visual scoring of blue precipitate in root tips or fluorometric MUG assay for quantitative data.
Data Presentation: Comparative Metrics
The following table summarizes the physicochemical and biological properties of key analogs.
| Compound | Structure Type | Receptor Preference | Binding Affinity ( | Stability (In Planta) | Transport Characteristics | Primary Application |
| IAA | Indole | TIR1 / AFB1-5 | ~10–50 nM | Low ( | Polar (AUX1/PIN) | Endogenous Hormone |
| 2,4-D | Phenoxy | TIR1 / AFB1-5 | ~100–500 nM | High ( | Influx > Efflux (Accumulates) | Herbicide (Dicots) |
| NAA | Naphthalene | TIR1 / AFB1-5 | ~50–200 nM | Moderate | Passive Diffusion | Rooting Agent |
| Picloram | Pyridine | AFB5 >> TIR1 | High (AFB5) | Very High | Phloem Mobile | Woody Weed Control |
| IBA | Indole | Conversion to IAA | N/A (Precursor) | High (Storage) | Basipetal | Rooting (Stable source) |
*Note:
SAR Workflow Visualization
Figure 2: The iterative SAR workflow for auxin analog development.
References
-
Tan, X., et al. (2007). Mechanism of auxin perception by the TIR1 ubiquitin ligase.[7][8] Nature, 446(7136), 640-645. Link
-
Calderón Villalobos, L. I., et al. (2012). A combinatorial TIR1/AFB-Aux/IAA co-receptor system for differential sensing of auxin.[9][10][11] Nature Chemical Biology, 8(5), 477-485. Link
-
Hayashi, K., et al. (2008). Rational design of an auxin antagonist of the SCF^TIR1 auxin receptor complex. ACS Chemical Biology, 3(1), 41-54. Link
-
Walsh, T. A., et al. (2006).[12] Mutations in an auxin receptor homolog AFB5 and in SGT1b confer resistance to synthetic picolinate auxins and not to 2,4-dichlorophenoxyacetic acid or indole-3-acetic acid. Plant Physiology, 142(2), 542-552. Link
-
Grossmann, K. (2010). Auxin herbicides: current status of mechanism of action and resistance. Pest Management Science, 66(2), 113-120. Link
Sources
- 1. 2,4-D and IAA Amino Acid Conjugates Show Distinct Metabolism in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Tetrazole Analogue of the Auxin Indole-3-acetic Acid Binds Preferentially to TIR1 and Not AFB5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Team:Imperial College London/Project Auxin Testing - 2011.igem.org [2011.igem.org]
- 4. 2,4-Dichlorophenoxyacetic acid - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. atsdr.cdc.gov [atsdr.cdc.gov]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. opendata.uni-halle.de [opendata.uni-halle.de]
- 10. Auxin signaling: a big question to be addressed by small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Frontiers | TIR1/AFB proteins: Active players in abiotic and biotic stress signaling [frontiersin.org]
Safety Operating Guide
[1-(3,5-dimethoxybenzyl)-1H-indol-3-yl]acetic acid proper disposal procedures
Topic: Proper Disposal Procedures for [1-(3,5-dimethoxybenzyl)-1H-indol-3-yl]acetic acid Audience: Researchers, Laboratory Managers, and EHS Officers.[1][2][3]
Core Directive: Operational Stewardship
Disposal of this compound (CAS: 1105192-51-5) requires a protocol that goes beyond standard organic waste handling.[1][2][3] As a substituted indole-3-acetic acid derivative, this compound possesses structural motifs associated with biological activity (auxin-like or receptor modulation).[1][2][3] Therefore, the disposal strategy must prioritize total destruction to prevent environmental accumulation or bioactive signaling in downstream ecosystems.
The Golden Rule: Treat this compound as a Potentially Bioactive Hazardous Agent . Under no circumstances should this material be discharged into municipal sewer systems or trash.
Technical Hazard Assessment & Properties
Before disposal, you must characterize the waste to assign the correct waste code. While specific GHS data for this exact analog may be limited, its structural class dictates the following safety profile:
Physical & Chemical Profile
| Property | Data / Characteristic | Relevance to Disposal |
| Chemical Structure | Indole core w/ acidic side chain & dimethoxybenzyl group | Susceptible to oxidation; stable in ambient conditions.[1][2][3] |
| Physical State | Solid (Powder/Crystalline) | Dust explosion hazard if aerosolized during transfer.[3] |
| Solubility | Soluble in DMSO, Methanol, Ethanol; Poor in Water | Requires organic solvent waste stream for liquid disposal.[2] |
| Acidity | Weak Organic Acid (pKa ~4.75 similar to IAA) | Incompatible with strong bases and oxidizers.[3] |
| Bioactivity | High Potential (Indole-acetic acid analog) | Zero-discharge policy for drains/sinks.[1][2][3] |
GHS Hazard Classification (Inferred)
-
Environmental: Potential chronic aquatic toxicity (based on stable indole ring systems).[3]
Pre-Disposal Handling & Segregation
Objective: Prevent cross-reactivity and ensure safe transport to the central accumulation area.
-
Segregation:
-
Keep Away From: Strong oxidizers (e.g., Nitric Acid, Peroxides) and Strong Bases.[2]
-
Storage: Store in amber glass or high-density polyethylene (HDPE) containers.
-
-
Labeling:
-
Label as "Non-Halogenated Organic Waste" .
-
Add constituent tag: "this compound".
-
Hazard Checkbox: [x] Irritant [x] Toxic.[1]
-
Detailed Disposal Protocols
Scenario A: Disposal of Pure Solid Waste
Applicable for: Expired shelf-stock, spilled powder, or contaminated weighing boats.[1][2][3]
-
Containment: Transfer the solid into a wide-mouth HDPE jar or a clear, sealable waste bag (4-mil thickness minimum).
-
Deactivation (Optional but Recommended): If you have large quantities (>10g), dampen the solid with a small amount of inert oil (e.g., mineral oil) to prevent dust generation during downstream handling.[1]
-
Waste Stream Assignment:
Scenario B: Disposal of Liquid Solutions
Applicable for: Reaction mixtures, HPLC effluents, or stock solutions in DMSO/Methanol.[2]
-
Solvent Compatibility Check: Ensure the solvent (e.g., DMSO, Methanol) is compatible with the waste container material (HDPE is generally safe).
-
Bulking:
-
Pour the solution into the "Non-Halogenated Organic Solvent" carboy.
-
Critical: Do not mix with aqueous acidic waste streams containing heavy metals or oxidizers.
-
-
Rinsing: Triple-rinse the original vessel with a compatible solvent (e.g., ethanol).[2][3] Add the rinsate to the solvent waste carboy.
-
Disposal Method: The waste contractor will process this via Incineration to ensure thermal destruction of the indole ring.
Scenario C: Aqueous Buffers/Media
Applicable for: Cell culture media or buffers containing trace amounts.
-
Do NOT Drain Dispose.
-
Collection: Collect in a dedicated "Aqueous Toxic" waste container.
-
Stabilization: If the pH is < 4 or > 10, adjust to neutral (pH 6-8) to prevent container degradation, unless your institution requires strict separation of acids/bases.[2][3]
-
Disposal Method: Wastewater treatment via chemical oxidation or incineration.
Waste Stream Decision Matrix (Visualized)
The following diagram illustrates the logical flow for determining the correct disposal path, ensuring compliance and safety.
Caption: Decision tree for segregating this compound waste streams.
Emergency Procedures
-
Spill (Solid):
-
PPE: Wear nitrile gloves, lab coat, and N95 dust mask (or respirator if handling >10g).
-
Action: Cover spill with wet paper towels to prevent dust. Scoop into a waste bag.
-
Clean: Wipe area with 70% Ethanol; dispose of wipes as solid hazardous waste.
-
-
Exposure:
-
Skin: Wash with soap and water for 15 minutes.
-
Eyes: Flush with water for 15 minutes. Seek medical attention if irritation persists.
-
Regulatory Compliance (US Focus)
-
RCRA Status: This specific compound is likely not a listed waste (P or U list).[3] However, the generator must determine if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity (40 CFR 262.11).[1][2]
-
Determination: Based on structure, it is classified as "Non-Regulated Chemical Waste" but must be managed as hazardous due to "Generator Knowledge" of its potential bioactivity.
-
TSCA: Ensure use is strictly for R&D purposes (TSCA exemption) if not on the inventory.
References
-
ChemicalBook. this compound Product Details & CAS Info. Retrieved from .[1][3]
-
U.S. Environmental Protection Agency (EPA). Hazardous Waste Generators: Waste Determination (40 CFR 262.11). Retrieved from .[1][3]
-
Sigma-Aldrich. Safety Data Sheet for Indole-3-acetic acid (Analog Reference). Retrieved from .[1][3]
-
Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance. Retrieved from .[1][3]
Sources
- 1. PubChemLite - Indole-3-acetic acid, 1-((n-hydroxycarbamoyl)methyl)-5-methoxy-2-methyl-, tert-butyl ester (C18H24N2O5) [pubchemlite.lcsb.uni.lu]
- 2. Indole-3-acetic acid - Wikipedia [en.wikipedia.org]
- 3. (1-Benzyl-5-methoxy-2-methyl-1H-indol-3-yl)acetic acid | C19H19NO3 | CID 1372 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
